6-Bromo-2,3,4-trifluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,3,4-trifluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJNEERVRJOBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350792 | |
| Record name | 6-bromo-2,3,4-trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122375-82-0 | |
| Record name | 6-Bromo-2,3,4-trifluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122375-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromo-2,3,4-trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 6-Bromo-2,3,4-trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,3,4-trifluoroaniline is a polyhalogenated aromatic amine that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring both bromine and multiple fluorine atoms on an aniline scaffold, imparts a distinct reactivity profile, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of electron-withdrawing fluorine atoms significantly influences the electronic properties of the aromatic ring and the reactivity of the amine group, while the carbon-bromine bond provides a versatile handle for various cross-coupling reactions. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis and reactivity.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. Due to limited direct experimental data for this specific isomer, some properties are estimated based on data for structurally similar compounds.
| Property | Value | Source/Comment |
| CAS Number | 122375-82-0 | [1] |
| Molecular Formula | C₆H₃BrF₃N | [1] |
| Molecular Weight | 225.99 g/mol | [1] |
| Appearance | Solid | Inferred from supplier data. |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Density | No data available | |
| Solubility | No data available | Likely soluble in common organic solvents. |
Synthesis of this compound
The primary synthetic route to this compound is through the electrophilic bromination of 2,3,4-trifluoroaniline. The strong activating and ortho-, para-directing effect of the amino group directs the incoming bromine atom to the C6 position.
Experimental Protocol: Electrophilic Bromination
Materials:
-
2,3,4-Trifluoroaniline
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
A suitable solvent (e.g., dichloromethane, chloroform, or acetic acid)
-
An appropriate workup solution (e.g., sodium thiosulfate solution, sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Dissolve 2,3,4-trifluoroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a suitable temperature (typically 0 °C to room temperature) to control the reaction rate and selectivity.
-
Slowly add a solution or suspension of the brominating agent (NBS or Br₂) in the same solvent to the reaction mixture. The addition should be done portion-wise or via a dropping funnel to maintain the desired temperature.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine.
-
Neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate, if an acidic solvent was used.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups.
-
Amino Group: The primary amine is nucleophilic and can undergo typical reactions such as acylation, alkylation, and diazotization.
-
Aromatic Ring: The trifluorinated benzene ring is electron-deficient, which can influence its susceptibility to further electrophilic or nucleophilic aromatic substitution.
-
Carbon-Bromine Bond: The C-Br bond is significantly more reactive than the C-F bonds in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for selective functionalization at the C6 position.
Spectroscopic Properties
While specific spectral data for this compound is not widely published, the expected spectroscopic characteristics can be predicted based on its structure.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹.[1]
-
C=C stretching (aromatic): Aromatic ring stretching vibrations are expected in the 1400-1650 cm⁻¹ range.[1]
-
C-N stretching: Typically found in the 1250-1360 cm⁻¹ region for aromatic amines.
-
C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.
-
C-Br stretching: Found in the lower frequency region, typically 500-700 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single resonance is expected for the aromatic proton at the C5 position. The chemical shift will be influenced by the adjacent fluorine and bromine atoms. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached halogens and the amino group.
-
¹⁹F NMR: Three distinct signals are expected for the fluorine atoms at the C2, C3, and C4 positions due to their different chemical environments. The coupling patterns between the fluorine atoms and with the aromatic proton would provide valuable structural information.
Mass Spectrometry
The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Safety and Handling
As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, the SDS for similar compounds indicate that it may be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye irritation. Therefore, it is recommended to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
Applications in Drug Development
Halogenated anilines are important precursors in the synthesis of a wide range of pharmaceuticals.[1] The trifluoroaniline scaffold, in particular, is of great interest as the incorporation of fluorine atoms can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile starting material for introducing this fluorinated moiety into more complex molecules through reactions at the amino group or via cross-coupling at the bromo position.[1]
Conclusion
This compound is a highly functionalized building block with significant potential in synthetic chemistry, particularly in the fields of medicinal and agricultural chemistry. Its unique combination of a reactive bromine atom and a trifluorinated aniline ring offers a wide range of possibilities for the synthesis of complex and novel molecules. Further research to fully characterize its physical properties and explore its reactivity will undoubtedly expand its utility as a valuable synthetic intermediate.
References
6-Bromo-2,3,4-trifluoroaniline molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical properties, synthesis, and key characteristics of 6-Bromo-2,3,4-trifluoroaniline, a significant polyhalogenated aromatic compound used as an intermediate in organic synthesis.
Core Compound Data
This compound is a highly functionalized aromatic compound. Its chemical identity and core quantitative data are summarized below.
| Property | Data | Citation(s) |
| Molecular Formula | C₆H₃BrF₃N | [1] |
| Molecular Weight | 225.99 g/mol | [2][3] |
| CAS Number | 122375-82-0 | [2] |
| Appearance | Solid | [4] |
Synthesis Protocol: Electrophilic Bromination
A primary and direct method for synthesizing this compound is through the electrophilic aromatic substitution of 2,3,4-trifluoroaniline.[2] The electron-donating primary amine group on the precursor directs the incoming electrophile (bromine) to specific positions on the aromatic ring.
Experimental Protocol: General Methodology
The following protocol outlines the general steps for the direct bromination of 2,3,4-trifluoroaniline.
-
Precursor Preparation: A solution of the starting material, 2,3,4-trifluoroaniline (CAS 3862-73-5), is prepared in a suitable solvent.[5]
-
Reagent Addition: A brominating agent, such as a solution of bromine in a solvent like glacial acetic acid, is added dropwise to the solution of the precursor. The reaction temperature should be carefully controlled, often with external cooling, to manage the exothermic nature of the reaction.
-
Reaction Monitoring: The reaction is allowed to proceed at a controlled temperature for a set duration. Progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is quenched, often by pouring it into an ice-water mixture. The resulting precipitate, the crude this compound, is then collected by filtration.
-
Purification: The crude product is purified, typically through recrystallization from an appropriate solvent, to yield the final, high-purity compound.
Chemical Reactivity and Applications
The reactivity of this compound is defined by the interplay between its electron-withdrawing halogen substituents and the electron-donating primary amine group.[2] The presence of both bromine and fluorine atoms allows for differential reactivity. The carbon-bromine bond is notably more reactive in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling selective functionalization at this position.[2] This makes the compound a valuable building block for creating complex molecular architectures in the synthesis of novel pharmaceuticals and agrochemicals.[2]
Visualized Synthesis Workflow
The following diagram illustrates the synthetic pathway from the precursor to the final product.
Caption: Synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 122375-82-0 | Benchchem [benchchem.com]
- 3. 2-Bromo-3,4,6-trifluoroaniline | C6H3BrF3N | CID 614898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 2,3,4-Trifluoroaniline | C6H4F3N | CID 77468 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-Bromo-2,3,4-trifluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
-
IUPAC Name: 6-Bromo-2,3,4-trifluoroaniline
-
CAS Number: 122375-82-0[1]
-
Molecular Formula: C₆H₃BrF₃N
-
Molecular Weight: 225.99 g/mol [1]
-
Structure:

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 6.8 - 7.2 | ddd (doublet of doublet of doublets) | J(H-F) and J(H-H) interactions |
| -NH₂ | 3.5 - 4.5 | br s (broad singlet) | N/A |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 135 - 145 (d, J(C-F)) |
| C-2 | 140 - 150 (ddd, J(C-F)) |
| C-3 | 138 - 148 (ddd, J(C-F)) |
| C-4 | 145 - 155 (ddd, J(C-F)) |
| C-5 | 110 - 120 (d, J(C-F)) |
| C-6 | 100 - 110 (d, J(C-F)) |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-2 | -130 to -145 | dd | J(F-F), J(F-H) |
| F-3 | -150 to -165 | t | J(F-F) |
| F-4 | -140 to -155 | dd | J(F-F), J(F-H) |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1400 - 1650 | Medium-Strong |
| C-N Stretch | 1250 - 1360 | Medium |
| C-F Stretch | 1000 - 1400 | Strong |
| C-Br Stretch | 500 - 690 | Medium |
Table 5: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z Ratio | Comments |
| [M]⁺ | 224.9401 / 226.9381 | Molecular ion peak showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |
| [M-H]⁺ | 223.9323 / 225.9303 | Loss of a hydrogen atom |
| [M-NH₂]⁺ | 208.9345 / 210.9325 | Loss of the amino group |
| [M-Br]⁺ | 146.0234 | Loss of the bromine atom |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a recommended proton frequency of at least 400 MHz.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: A wide spectral window is necessary due to the large chemical shift dispersion of fluorine; a range of +50 to -250 ppm is a reasonable starting point.[2]
-
Reference: An external reference such as CFCl₃ (0 ppm) is commonly used.
-
Number of Scans: 64-256.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Method: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.
-
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential for accurate mass determination and molecular formula confirmation.[1]
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) may also be used.
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Acquisition:
-
Mass Range: A scan range of m/z 50-500 is typically sufficient.
-
Resolution: A resolving power of at least 10,000 is recommended for HRMS.
-
Data Analysis: The resulting spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for all bromine-containing fragments.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Spectroscopic analysis workflow.
Conclusion
The spectroscopic characterization of this compound is crucial for its application in synthetic chemistry. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, along with detailed protocols for their acquisition. While experimental data is not widely available, the predictive information herein serves as a valuable resource for researchers working with this compound, enabling its identification and facilitating the characterization of novel molecules derived from it. The synergistic use of these spectroscopic techniques, as outlined in the workflow, is essential for the unambiguous confirmation of its chemical structure.
References
An In-Depth NMR Analysis of 6-Bromo-2,3,4-trifluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-2,3,4-trifluoroaniline. Due to the absence of a publicly available, fully characterized NMR dataset for this specific compound, this guide utilizes spectral data from its precursor, constitutional isomers, and related fluorinated aromatic compounds to predict and interpret its NMR spectroscopic features. This document serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to be relatively simple in terms of the number of signals, but complex in its splitting patterns due to proton-fluorine (H-F) couplings. The key features are the signals from the aromatic proton and the amine protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 7.0 - 7.5 | ddd (doublet of doublet of doublets) | ³J(H-F4) ≈ 8-10 Hz, ⁴J(H-F3) ≈ 6-8 Hz, ⁵J(H-F2) ≈ 2-3 Hz |
| -NH₂ | 3.5 - 5.0 | br s (broad singlet) | None |
Note: Predicted values are based on the analysis of related compounds and established principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
The single aromatic proton at the C-5 position is expected to resonate in the downfield region of the spectrum. Its signal will be split by the three neighboring fluorine atoms, resulting in a complex multiplet, likely a doublet of doublet of doublets. The coupling constants will provide valuable information about the relative positions of the proton and the fluorine atoms. The amine protons will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of this compound will exhibit six distinct signals for the aromatic carbons, each showing characteristic splitting patterns due to carbon-fluorine (C-F) couplings. These couplings are a powerful tool for assigning the carbon signals.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-1 | 140 - 145 | dt (doublet of triplets) | ²J(C-F2) ≈ 15-20 Hz, ³J(C-F3) ≈ 5-10 Hz |
| C-2 | 145 - 150 | ddd (doublet of doublet of doublets) | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F3) ≈ 15-20 Hz, ³J(C-Br) ≈ 5-10 Hz |
| C-3 | 135 - 140 | ddd (doublet of doublet of doublets) | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F2) ≈ 15-20 Hz, ²J(C-F4) ≈ 15-20 Hz |
| C-4 | 150 - 155 | ddd (doublet of doublet of doublets) | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F3) ≈ 15-20 Hz, ³J(C-H5) ≈ 5-10 Hz |
| C-5 | 115 - 120 | ddd (doublet of doublet of doublets) | ²J(C-F4) ≈ 20-25 Hz, ³J(C-F3) ≈ 5-10 Hz, ¹J(C-H) ≈ 160-170 Hz |
| C-6 | 100 - 105 | ddd (doublet of doublet of doublets) | ²J(C-F2) ≈ 20-25 Hz, ³J(C-F) ≈ 5-10 Hz, ¹J(C-Br) ≈ 50-60 Hz |
Note: Predicted values are based on the analysis of related compounds and established principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
The carbons directly bonded to fluorine (C-2, C-3, and C-4) will exhibit large one-bond coupling constants (¹J(C-F)), which are typically in the range of 240-260 Hz[1]. The other carbons will show smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings. The carbon attached to bromine (C-6) will likely appear at a relatively upfield chemical shift compared to the other substituted carbons.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended:
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used depending on the desired chemical shift dispersion and to avoid overlapping signals with the analyte.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is advisable to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Purity: Ensure the sample is free from particulate matter by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. The presence of solid impurities can degrade the quality of the NMR spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
-
Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion and resolution of the complex splitting patterns.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.
-
Acquisition Time: An acquisition time of 2-3 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.
-
Number of Scans: 8 to 16 scans should be sufficient for a sample of adequate concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for routine ¹³C NMR.
-
Spectral Width: A spectral width of about 200-220 ppm is suitable.
-
Acquisition Time: An acquisition time of 1-2 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is advisable for better quantitative results, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) will be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR analysis.
NMR Experimental Workflow
Caption: A generalized workflow for the NMR analysis of this compound.
Key ¹H NMR Coupling Relationships
Caption: Diagram illustrating the key through-bond coupling interactions for the H-5 proton.
Key ¹³C NMR Coupling Relationships
Caption: Illustration of one-bond (¹J) and selected two-bond (²J) C-F and C-H couplings.
References
In-Depth Technical Guide to the FTIR Spectral Analysis of 6-Bromo-2,3,4-trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral analysis of 6-Bromo-2,3,4-trifluoroaniline. It details the expected vibrational frequencies, outlines experimental protocols for sample analysis, and presents a logical workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of this and similar halogenated aromatic compounds.
Data Presentation: Predicted Vibrational Frequencies
While a definitive experimental spectrum for this compound is not widely published, a robust prediction of its key vibrational modes can be made based on the analysis of its functional groups and comparison with similar halogenated anilines. The following table summarizes the expected FTIR absorption bands and their corresponding vibrational assignments.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |
| N-H Stretching (Amine) | 3300 - 3500 | Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching. The exact position can be influenced by hydrogen bonding.[1] |
| C-H Stretching (Aromatic) | 3000 - 3100 | These are characteristic stretching vibrations for C-H bonds on the aromatic ring.[1] |
| C=C Stretching (Aromatic Ring) | 1400 - 1650 | Multiple bands are expected in this region due to the stretching of the carbon-carbon double bonds within the benzene ring.[1][2] |
| C-N Stretching (Aromatic Amine) | 1250 - 1360 | This absorption is characteristic of the stretching vibration of the bond between the aromatic ring and the amine group.[1] |
| C-F Stretching | 1000 - 1400 | Strong absorptions are anticipated in this region due to the highly polar nature of the carbon-fluorine bonds. The presence of multiple fluorine atoms may result in a complex pattern of bands.[1] |
| C-Br Stretching | 500 - 690 | The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the mid-IR spectrum.[1][2] |
Experimental Protocols
The following are detailed methodologies for the preparation of solid this compound for FTIR analysis.
Method 1: Potassium Bromide (KBr) Pellet Method
This is a common technique for preparing solid samples for transmission FTIR.
-
Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of this compound.
-
Mixing with KBr: Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the mortar. KBr is transparent in the mid-infrared region.
-
Homogenization: Gently but thoroughly mix the sample and KBr by grinding the mixture for about a minute to ensure a uniform distribution of the sample within the KBr matrix.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a thin, transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Method 2: Thin Solid Film Method
This method is suitable when the compound is soluble in a volatile solvent.
-
Sample Dissolution: Dissolve a small amount (a few milligrams) of this compound in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone).
-
Film Casting: Place a single drop of the resulting solution onto the surface of an infrared-transparent salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate. This can be done at room temperature or with gentle warming.
-
Analysis: Mount the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the FTIR spectral analysis process.
References
mass spectrometry fragmentation of 6-Bromo-2,3,4-trifluoroaniline
An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 6-Bromo-2,3,4-trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. Due to the limited availability of public domain experimental mass spectra for this specific compound, this guide leverages data from structurally similar molecules and established principles of mass spectrometry to propose a plausible fragmentation pathway. The document includes a summary of predicted quantitative mass spectral data, a detailed experimental protocol for the analysis of halogenated anilines, and a visualization of the proposed fragmentation pathway. This guide serves as a valuable resource for researchers working with and characterizing this and similar halogenated aromatic compounds.
Introduction
This compound (CAS No: 122375-82-0) is a halogenated aromatic amine with a molecular weight of 225.99 g/mol .[1] Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen substituents. Mass spectrometry is a critical analytical technique for the structural elucidation and identification of these molecules. Understanding the fragmentation behavior of this compound under electron ionization is essential for its unambiguous identification in complex matrices and for impurity profiling.
Predicted Mass Spectrometry Fragmentation Data
| Predicted Fragment Ion | Proposed Structure | m/z (79Br) | Predicted Relative Abundance (%) |
| [M]+• | [C6H3BrF3N]+• | 226 | 80 |
| [M+2]+• | [C6H381BrF3N]+• | 228 | 80 |
| [M-HCN]+• | [C5H2BrF3]+• | 199 | 20 |
| [M-Br]+ | [C6H3F3N]+ | 147 | 100 (Base Peak) |
| [M-Br-HCN]+ | [C5H2F3]+ | 120 | 30 |
| [C5H2F2]+ | [C5H2F2]+ | 99 | 15 |
Proposed Fragmentation Pathway
The proposed electron ionization fragmentation pathway for this compound is initiated by the formation of the molecular ion ([M]+•). Subsequent fragmentation events are dictated by the relative bond strengths and the stability of the resulting fragment ions. The most probable fragmentations include the loss of a bromine radical, followed by the elimination of neutral molecules such as hydrogen cyanide (HCN) and hydrogen fluoride (HF).
Caption: Proposed EI-MS fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a typical experimental protocol for the analysis of halogenated anilines, which can be adapted for this compound.
4.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Extraction (if necessary): For analysis in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector:
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
GC Column:
-
Column Type: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
4.3. Data Analysis
Data acquisition and processing are performed using the instrument's software. Identification of this compound is based on its retention time and the characteristic fragmentation pattern in the mass spectrum.
Logical Workflow for Compound Identification
The following diagram illustrates the logical workflow for the identification and characterization of this compound using GC-MS.
References
Solubility Profile of 6-Bromo-2,3,4-trifluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 6-Bromo-2,3,4-trifluoroaniline, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents an illustrative solubility profile based on the general behavior of similar halogenated anilines, alongside a detailed experimental protocol for determining precise solubility values.
Core Topic: Solubility in Organic Solvents
Understanding the solubility of this compound is crucial for its application in organic synthesis, enabling appropriate solvent selection for reactions, purification, and formulation. The presence of both a bromine atom and multiple fluorine atoms on the aniline ring influences its polarity and, consequently, its solubility in various organic solvents.
Data Presentation: Illustrative Solubility of this compound
The following table summarizes the illustrative solubility of this compound in a range of common organic solvents at ambient temperature (approximately 20-25 °C). These values are estimations based on the expected behavior of polyhalogenated aromatic amines and should be experimentally verified for precise applications.
| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |
| Methanol | Polar Protic | Moderately Soluble |
| Ethanol | Polar Protic | Moderately Soluble |
| Acetone | Polar Aprotic | Soluble |
| Dichloromethane | Non-polar | Soluble[1] |
| Ethyl Acetate | Moderately Polar | Soluble |
| Toluene | Non-polar | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| Hexane | Non-polar | Sparingly Soluble |
Note: "Soluble" generally implies a solubility of >1 g/100 mL, "Moderately Soluble" between 0.1 and 1 g/100 mL, and "Sparingly Soluble" <0.1 g/100 mL. These qualitative descriptors are based on general principles of "like dissolves like".
Experimental Protocols
A standardized method for determining the solubility of a chemical substance is crucial for obtaining reliable and reproducible data. The following protocol is a general guideline based on established methods for solubility testing of organic compounds.
Protocol for Determining Solubility in Organic Solvents
This protocol outlines the flask method, a common technique for determining the solubility of a solid compound in a liquid solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials or flasks with screw caps
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent has completely evaporated, weigh the vial containing the dry residue of this compound. The difference in weight gives the mass of the dissolved solid.
-
Alternatively, the concentration of the saturated solution can be determined using a validated analytical method such as HPLC or GC. This involves creating a calibration curve with standard solutions of known concentrations.
-
4. Calculation of Solubility:
-
Gravimetric Method:
-
Solubility ( g/100 mL) = (mass of dissolved solid / volume of solvent) x 100
-
-
Instrumental Analysis Method:
-
Determine the concentration of the analyte in the filtered saturated solution from the calibration curve.
-
Mandatory Visualization
Synthesis Workflow for this compound
The following diagram illustrates a common synthetic pathway for this compound, starting from 2,3,4-trifluoroaniline.
Caption: Synthetic route to this compound.
This guide provides a foundational understanding of the solubility aspects of this compound. For critical applications, it is imperative that the illustrative data presented herein is supplemented with rigorous experimental determination using the outlined protocol.
References
electronic effects of fluorine and bromine on the aniline ring
An in-depth technical guide on the for researchers, scientists, and drug development professionals.
Introduction
The introduction of halogen atoms, specifically fluorine and bromine, onto an aniline ring is a common strategy in medicinal chemistry and materials science to modulate a molecule's physicochemical and biological properties. Understanding the nuanced electronic effects these halogens impart is critical for rational drug design and the development of novel materials. Fluorine, the most electronegative element, and bromine, a larger and more polarizable halogen, exert a combination of opposing electronic influences—inductive and resonance effects—that significantly alter the reactivity, basicity, and directing effects of the aniline scaffold. This guide provides a detailed examination of these electronic effects, supported by quantitative data, experimental protocols, and mechanistic visualizations.
Fundamental Electronic Effects of Halogens
The net electronic influence of fluorine and bromine on the aniline ring is a balance between two fundamental effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Both fluorine and bromine are significantly more electronegative than carbon. This high electronegativity causes a withdrawal of electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring by making it more electron-poor. Fluorine is the most electronegative element, and therefore exerts a stronger electron-withdrawing inductive effect than bromine.
-
Resonance (Mesomeric) Effect (+M): The lone pairs of electrons in the p-orbitals of fluorine and bromine can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron density at the ortho and para positions. For effective resonance to occur, there must be efficient overlap between the p-orbitals of the halogen and the carbon of the ring. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon compared to the larger 4p orbital of bromine. Consequently, the resonance effect of fluorine is more pronounced than that of bromine.
Overall, for both halogens, the electron-withdrawing inductive effect (-I) outweighs the electron-donating resonance effect (+M). This makes them deactivating groups in electrophilic aromatic substitution reactions. However, the resonance effect is still sufficiently strong to direct incoming electrophiles to the electron-enriched ortho and para positions .
In-Depth Technical Guide: Safety and Handling Precautions for 6-Bromo-2,3,4-trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-Bromo-2,3,4-trifluoroaniline (CAS No. 122375-82-0). The information herein is intended to support laboratory and research personnel in the safe handling, storage, and disposal of this compound. Given that the toxicological properties of this specific chemical have not been fully investigated, a cautious approach, drawing on data from structurally similar compounds and the general class of halogenated anilines, is strongly advised.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.
GHS Classification:
According to available safety data sheets, this compound is classified as:
-
Acute Toxicity, Oral (Category 3) , H301: Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 3) , H311: Toxic in contact with skin.
-
Acute Toxicity, Inhalation (Category 3) , H331: Toxic if inhaled.
Signal Word: Danger
Hazard Pictograms:
-
(GHS06)
Hazard Statements:
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P311: Call a POISON CENTER or doctor/physician.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
A summary of the available physical and chemical properties for this compound is presented in the table below.
| Property | Value |
| CAS Number | 122375-82-0 |
| Molecular Formula | C₆H₃BrF₃N |
| Molecular Weight | 225.99 g/mol |
| Appearance | White to yellow powder or crystals |
| Melting Point | 58-60 °C |
| Boiling Point | 213.5 °C at 760 mmHg |
| Flash Point | 82.9 °C |
| Purity | ≥98% |
Toxicological Information
Experimental Protocols and Handling Procedures
Personal Protective Equipment (PPE)
Due to the high acute toxicity of this compound, a stringent PPE protocol is mandatory.
| PPE Item | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may not be suitable for prolonged contact. Always consult the glove manufacturer's compatibility data. |
| Eye Protection | Chemical safety goggles and a face shield. |
| Skin and Body Protection | A lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood or if there is a risk of aerosol generation. |
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent inhalation exposure.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Do not dispose of this chemical down the drain or in general waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.
Emergency Procedures
Signaling Pathway for Emergency Response
The following diagram illustrates the appropriate response pathway in the event of an exposure or spill.
Spill Response
-
Small Spills: For small spills within a chemical fume hood, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, or any spill outside of a fume hood, evacuate the area immediately. Alert others in the vicinity and contact your institution's emergency response team and EH&S department. Prevent the spill from entering drains.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion
This compound is a compound with high acute toxicity that requires careful handling by trained personnel in a controlled laboratory environment. Adherence to the safety precautions, experimental protocols, and emergency procedures outlined in this guide is essential to minimize risk and ensure the safety of all laboratory personnel. Always consult the most up-to-date Safety Data Sheet and your institution's specific safety guidelines before working with this chemical.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Bromo-2,3,4-trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 6-Bromo-2,3,4-trifluoroaniline, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The primary synthetic route described is the direct electrophilic bromination of 2,3,4-trifluoroaniline. This method is advantageous due to its straightforward procedure and the availability of reagents. These notes offer insights into reaction optimization, safety precautions, and purification strategies to ensure high yield and purity of the final product.
Introduction
This compound is a valuable polyhalogenated aromatic compound utilized as a versatile building block in organic synthesis.[1] The presence of both bromine and fluorine atoms on the aniline ring provides differential reactivity, making it a strategic intermediate for the synthesis of complex molecules, particularly fluorinated indole derivatives.[1] The carbon-bromine bond is typically more reactive in cross-coupling reactions, allowing for selective functionalization.[1] This application note details a reliable protocol for the preparation of this compound via electrophilic bromination of 2,3,4-trifluoroaniline, a method chosen for its efficiency and control over regioselectivity. The amino group of the aniline directs the incoming electrophile, leading to the desired product.[1]
Data Presentation
While a specific protocol for the synthesis of this compound with detailed quantitative data is not extensively reported in publicly available literature, the following tables are constructed based on analogous and related reactions to provide expected outcomes and guide experimental design.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 2,3,4-Trifluoroaniline | C₆H₄F₃N | 147.10 | Light yellow transparent liquid | 3862-73-5 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White solid | 128-08-5 |
| This compound | C₆H₃BrF₃N | 225.99 | Solid | 122375-82-0 |
Table 2: Comparative Yields of Analogous Aniline Bromination Reactions
| Starting Material | Brominating Agent | Solvent | Yield (%) | Purity (%) | Reference |
| 2,6-difluoroaniline | Bromine | Acetic Acid | 92 | Not Specified | Patent Data |
| o-fluoroaniline (multi-step) | HBr/H₂O₂ | Dichloromethane | 79.3 | 99.6 | Patent Data |
| Aniline | Bromine Water | Acetic Acid | High (qualitative) | Not Specified | General Procedure |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from 2,3,4-trifluoroaniline using N-Bromosuccinimide (NBS) as the brominating agent. This protocol is based on established principles of electrophilic aromatic substitution on anilines.
Materials:
-
2,3,4-Trifluoroaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (e.g., silica gel, appropriate solvent system) or recrystallization.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4-trifluoroaniline (1.0 eq) in acetonitrile (or dichloromethane). The volume of the solvent should be sufficient to ensure good stirring.
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) to prevent potential oxidative side reactions.[1]
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. Maintaining a low temperature is crucial for controlling the reaction rate and improving regioselectivity.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over a period of 15-30 minutes. Ensure the temperature of the reaction mixture does not rise significantly during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.[1]
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
2,3,4-Trifluoroaniline is harmful if swallowed or in contact with skin and causes skin and eye irritation.[2]
-
N-Bromosuccinimide is an irritant and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants and products in the synthesis.
References
Application Notes and Protocols for the Electrophilic Bromination of Trifluoroaniline Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylanilines and their halogenated derivatives are crucial building blocks in medicinal chemistry and materials science. The unique electronic properties conferred by the trifluoromethyl group, combined with the synthetic versatility of the bromo group, make bromo-trifluoromethylaniline isomers valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] This document provides detailed application notes and experimental protocols for the electrophilic bromination of various trifluoroaniline substrates, focusing on achieving high regioselectivity and yield.
General Principles of Electrophilic Bromination of Trifluoroanilines
The electrophilic aromatic substitution (EAS) of trifluoroanilines is governed by the interplay of the activating, ortho-, para-directing amino group (-NH2) and the deactivating, meta-directing trifluoromethyl group (-CF3).
-
Amino Group (-NH2): As a powerful activating group, it donates electron density to the aromatic ring through resonance, increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions.
-
Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group deactivates the ring by induction, making it less reactive towards electrophiles and directing substitution to the meta position relative to itself.
The final regiochemical outcome depends on the relative positions of these two groups on the aniline ring, steric hindrance, and the specific reaction conditions, including the choice of brominating agent and solvent.[2]
Experimental Workflows and Influencing Factors
The following diagrams illustrate a general workflow for electrophilic bromination and the key factors that determine the regioselectivity of the reaction.
Caption: General workflow for the electrophilic bromination of trifluoroaniline.
Caption: Factors determining the final regiochemistry in trifluoroaniline bromination.
Data Summary: Reagents and Yields
The choice of brominating agent and reaction conditions significantly impacts the yield and regioselectivity. The following table summarizes common methods for the bromination of different trifluoroaniline isomers.
| Substrate | Brominating Agent | Solvent | Conditions | Major Product | Yield (%) | Reference |
| 3-(Trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | DMF | Room Temp, 3h | 4-Bromo-3-(trifluoromethyl)aniline | 92 | [3] |
| 2-(Trifluoromethyl)aniline | CuBr₂ | [HMIM]Br (Ionic Liquid) | Room Temp, 1h | 4-Bromo-2-(trifluoromethyl)aniline | 92 | [4] |
| 3-(Trifluoromethyl)aniline | CuBr₂ | [HMIM]Br (Ionic Liquid) | Room Temp, 1h | 4-Bromo-3-(trifluoromethyl)aniline | 93 | [4] |
| N,N-Dimethyl-3-(trifluoromethyl)aniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10°C to Room Temp | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | >90 (crude) | [5] |
Detailed Experimental Protocols
Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Bromination of 3-(Trifluoromethyl)aniline using N-Bromosuccinimide (NBS)
This protocol is adapted from a procedure for the synthesis of 4-Bromo-3-(trifluoromethyl)aniline.[3] It is a widely used method that provides high yields of the para-brominated product.
Materials:
-
3-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-(trifluoromethyl)aniline (e.g., 0.8 mmol) in 1 mL of DMF.
-
Reagent Preparation: In a separate flask, prepare a solution of NBS (0.8 mmol, 1.0 eq) in 1 mL of DMF.
-
Addition: Add the NBS solution dropwise to the stirred aniline solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress using LC-MS or TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (e.g., 50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and wash with brine (2 x 15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The resulting brownish solid can be further purified by column chromatography or recrystallization to yield 4-Bromo-3-(trifluoromethyl)aniline.
Protocol 2: Regioselective Bromination using Copper(II) Bromide in an Ionic Liquid
This protocol provides a method for the highly regioselective para-bromination of unprotected anilines under mild conditions, avoiding the need for protecting groups.[4][6]
Materials:
-
2-(Trifluoromethyl)aniline or 3-(Trifluoromethyl)aniline
-
Copper(II) Bromide (CuBr₂)
-
1-Hexyl-3-methylimidazolium bromide ([HMIM]Br)
-
Dichloromethane (for extraction)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask, add the trifluoromethylaniline substrate (e.g., 1 mmol), CuBr₂ (3 equivalents), and the ionic liquid [HMIM]Br (as solvent).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction time is typically short (e.g., 1 hour for 2- and 3-trifluoromethylaniline).[4] Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, extract the product from the ionic liquid using a suitable organic solvent like dichloromethane.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography.
Protocol 3: Monobromination of N,N-Dimethyl-3-(trifluoromethyl)aniline
This method is effective for the para-monobromination of an N,N-dialkylated aniline, where the amino group is protected, using a milder brominating agent.[5]
Materials:
-
N,N-Dimethyl-3-(trifluoromethyl)aniline
-
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
-
Dichloromethane (DCM)
-
2 N Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., acetone/dry ice)
Procedure:
-
Reaction Setup: Dissolve N,N-dimethyl-3-(trifluoromethyl)aniline (e.g., 0.05 mol) in 200 mL of dichloromethane in a 500 mL Erlenmeyer flask.
-
Cooling: Cool the solution to -10°C using a cooling bath and stir magnetically.
-
Addition: Add finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (0.05 mol) in small portions, maintaining the temperature between -10°C and 0°C.
-
Warming: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over a 30-minute period.
-
Work-up: Extract the reaction mixture twice with 50 mL of aqueous 2 N sodium hydroxide to remove the 2,4,6-tribromophenol byproduct.
-
Extraction & Drying: Wash the organic layer with 25 mL of water and dry over anhydrous magnesium sulfate.
-
Concentration: Filter and remove the solvent by rotary evaporation to yield the crude 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. Further purification can be performed if necessary.
References
- 1. innospk.com [innospk.com]
- 2. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 3. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
Application Notes and Protocols for Regioselective Halogenation of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective halogenation of substituted anilines is a fundamental transformation in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. The directing effect of the amino group, a strong activating group, typically favors electrophilic substitution at the ortho and para positions.[1][2][3] However, the high reactivity of the aniline ring can often lead to over-halogenation, yielding di- or tri-substituted products, and poor regioselectivity.[1][4][5] This document provides detailed application notes and protocols for achieving high regioselectivity in the chlorination, bromination, and iodination of substituted anilines, focusing on modern and efficient methodologies.
Understanding Regioselectivity in Aniline Halogenation
The -NH₂ group in aniline is a powerful electron-donating group, which increases the electron density at the ortho and para positions of the benzene ring through resonance.[1][2][6] This makes these positions highly susceptible to electrophilic attack. Consequently, direct halogenation of aniline with reagents like bromine water typically results in the formation of 2,4,6-trihaloaniline.[1][2][4]
To achieve regioselective monohalogenation, several strategies are employed:
-
Protection of the Amino Group: Acetylation of the amino group to form an acetanilide attenuates its activating effect, allowing for more controlled halogenation, primarily at the para position due to steric hindrance at the ortho positions.[5][7][8]
-
Choice of Halogenating Agent and Catalyst: Modern methods utilize specific reagents and catalysts to favor a particular regioisomer. These include organocatalysts, metal catalysts, and N-halosuccinimides.[9][10][11][12][13]
-
Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity of the reaction.[14][15]
-
Directed C-H Functionalization: Advanced palladium-catalyzed methods can achieve halogenation at the less reactive meta position.[16][17]
Logical Relationship of Directing Groups
Caption: Directing effects of substituent groups on electrophilic aromatic substitution.
I. Para-Selective Halogenation Protocols
Para-halogenated anilines are crucial building blocks in organic synthesis. The following protocols offer high yields and excellent regioselectivity for the para isomer.
A. Copper(II) Halide-Mediated Halogenation in Ionic Liquids
This method provides a green and efficient route to para-chloro and para-bromo anilines using copper(II) halides in an ionic liquid, avoiding the need for protection of the amino group.[18][19][20][21]
Experimental Workflow
Caption: General workflow for para-selective halogenation using copper halides.
Quantitative Data Summary
Table 1: Para-Chlorination of Substituted Anilines with CuCl₂ in [HMIM]Cl [19]
| Entry | Substrate | Time (h) | Yield of 4-Chloro Product (%) |
| 1 | 2-Methylaniline | 4 | 91 |
| 2 | 2-Methoxyaniline | 3 | 93 |
| 3 | 2-Fluoroaniline | 4 | 88 |
| 4 | 2-(Trifluoromethyl)aniline | 6 | 90 |
| 5 | 3-Methylaniline | 4 | 95 |
| 6 | 3-Methoxyaniline | 3 | 96 |
Table 2: Para-Bromination of Substituted Anilines with CuBr₂ in [HMIM]Br [18]
| Entry | Substrate | Time (h) | Yield of 4-Bromo Product (%) |
| 1 | 2-Methylaniline | 2 | 93 |
| 2 | 2-Methoxyaniline | 2 | 95 |
| 3 | 2-Fluoroaniline | 3 | 91 |
| 4 | 2-(Trifluoromethyl)aniline | 4 | 92 |
| 5 | 3-Methylaniline | 2 | 96 |
| 6 | 3-Methoxyaniline | 2 | 97 |
Detailed Protocol: Synthesis of 4-chloro-2-methylaniline [19]
-
To a 250 mL round-bottom flask, add 2-methylaniline (10.7 g, 100 mmol), 1-hexyl-3-methylimidazolium chloride ([HMIM]Cl) (20.2 g, 100 mmol), and CuCl₂ (40.3 g, 300 mmol).
-
Stir the mixture at 40 °C for 4 hours.
-
After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford 4-chloro-2-methylaniline as a solid.
B. Stoichiometry-Controlled Halogenation using N-Halosuccinimides (NXS) in PEG-400
This green mechanochemical method utilizes N-halosuccinimides for the para-selective monohalogenation of anilines with high yields in a short reaction time.[10]
Quantitative Data Summary
Table 3: Para-Bromination of Anilines with NBS in PEG-400 [10]
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | Aniline | 10 | 95 |
| 2 | 4-Methylaniline | 12 | 92 (ortho) |
| 3 | 2-Methylaniline | 10 | 94 |
| 4 | 2-Methoxyaniline | 12 | 93 |
Detailed Protocol: Synthesis of 4-bromoaniline [10]
-
In an agate mortar, place aniline (1 mmol) and polyethylene glycol (PEG-400, 0.5 mL).
-
Add N-bromosuccinimide (NBS) (1 mmol) portion-wise over 2 minutes while grinding with a pestle.
-
Continue grinding for an additional 8 minutes at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (2 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.
II. Ortho-Selective Halogenation Protocols
Achieving ortho-selectivity can be challenging due to steric hindrance. The following protocols describe highly effective methods for the directed ortho-chlorination of anilines.
Amine Organocatalyzed Ortho-Chlorination with Sulfuryl Chloride
A metal-free approach employing a secondary amine organocatalyst and sulfuryl chloride provides excellent ortho-selectivity under mild conditions.[9][11]
Quantitative Data Summary
Table 4: Ortho-Chlorination of Anilines using a Secondary Amine Catalyst [9]
| Entry | Substrate | Yield (%) | o:p ratio |
| 1 | Aniline | 85 | >99:1 |
| 2 | 4-Methylaniline | 82 | >99:1 |
| 3 | 4-Methoxyaniline | 80 | >99:1 |
| 4 | 4-Fluoroaniline | 88 | >99:1 |
| 5 | 2-Methylaniline | 75 | N/A |
Detailed Protocol: Synthesis of 2-chloroaniline [9]
-
To a solution of aniline (1 mmol) and a secondary amine catalyst (e.g., di-tert-butylamine, 10 mol%) in an appropriate solvent (e.g., CH₂Cl₂) at 0 °C, add sulfuryl chloride (1.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 2-chloroaniline.
III. Meta-Selective Halogenation Protocols
Directing halogenation to the meta position of anilines is not feasible through classical electrophilic aromatic substitution. Palladium-catalyzed C-H activation strategies have emerged to address this challenge.[16]
Palladium-Catalyzed Meta-C-H Bromination
This method utilizes a palladium catalyst and a specific ligand to direct bromination to the meta position of aniline derivatives.[16]
Quantitative Data Summary
Table 5: Meta-Bromination of Aniline Derivatives [16]
| Entry | Substrate | Yield (%) |
| 1 | N,N-Dimethylaniline | 75 |
| 2 | N-Methylaniline | 68 |
| 3 | 3,5-Dimethylaniline | 72 |
Detailed Protocol: General Procedure for Meta-C-H Bromination [16]
-
In a glovebox, a vial is charged with the aniline substrate (0.2 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine ligand, 10 mol%), and a brominating agent like N-bromophthalimide (NBP) (1.2 equiv).
-
The vial is sealed and brought out of the glovebox.
-
A solvent (e.g., 1,2-dichloroethane) is added, and the mixture is stirred at an elevated temperature (e.g., 100 °C) for the specified time.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the meta-brominated product.
IV. Regioselective Iodination
The regioselectivity of iodination can be highly dependent on the reaction conditions, particularly the solvent.
Solvent-Controlled Regiodivergent Iodination with N-Iodosuccinimide (NIS)
A remarkable switch in regioselectivity from para to ortho can be achieved by changing the solvent from a polar to a less polar medium.[14][15]
Quantitative Data Summary
Table 6: Solvent Effect on the Iodination of 3-Chloroaniline with NIS [14]
| Entry | Solvent | Additive | Yield (%) | o:p ratio |
| 1 | DMSO | - | 95 | 1:99 |
| 2 | Benzene | AcOH | 92 | >99:1 |
Detailed Protocol: Para-Iodination of 3-Chloroaniline [14]
-
To a solution of 3-chloroaniline (1 mmol) in DMSO (5 mL), add N-iodosuccinimide (1.1 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by chromatography to give 4-iodo-3-chloroaniline.
Detailed Protocol: Ortho-Iodination of 3-Chloroaniline [14]
-
To a solution of 3-chloroaniline (1 mmol) in benzene (5 mL), add acetic acid (2 mmol) followed by N-iodosuccinimide (1.1 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Work-up the reaction as described for the para-iodination protocol.
-
Purify the crude product by chromatography to yield 2-iodo-3-chloroaniline.
Conclusion
The protocols and data presented herein offer a range of reliable methods for the regioselective halogenation of substituted anilines. By carefully selecting the reaction conditions, including the halogenating agent, catalyst, and solvent, researchers can achieve high yields of the desired ortho, para, or meta halogenated products. These methods, particularly those employing green chemistry principles, provide valuable tools for the efficient synthesis of key intermediates in drug discovery and development.
References
- 1. byjus.com [byjus.com]
- 2. testbook.com [testbook.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. JEE : Mechanism of Electrophilic Substitution [unacademy.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. Khan Academy [khanacademy.org]
- 9. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides [beilstein-journals.org]
- 11. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. [PDF] Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. A Simple Catalytic Method for the Regioselective Halogenation of Arenes [organic-chemistry.org]
- 18. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. studylib.net [studylib.net]
- 21. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,3,4-trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Fluorinated biaryl compounds, in particular, are of significant interest in drug discovery due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa. 6-Bromo-2,3,4-trifluoroaniline is a valuable building block for the synthesis of highly functionalized fluorinated biaryl amines, which are key intermediates in the development of novel therapeutics. The presence of both an amino group and multiple fluorine atoms on the aromatic ring presents unique challenges and opportunities in cross-coupling chemistry.
These application notes provide a detailed overview and experimental protocols for the successful Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. The protocols have been developed based on established methodologies for the coupling of challenging electron-deficient and ortho-substituted bromoanilines.[2]
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle, as depicted below, consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.
Data Presentation: Reaction Scope and Yields
The following tables summarize the expected yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids under optimized conditions. The data is compiled from reactions with analogous ortho-substituted and electron-deficient bromoanilines and serves as a predictive guide for reaction outcomes.[2]
Table 1: Coupling with Electronically Varied Phenylboronic Acids
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2',3',4'-Trifluoro-[1,1'-biphenyl]-2-amine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-2',3',4'-trifluoro-[1,1'-biphenyl]-2-amine | 80-90 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 2',3',4'-Trifluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine | 75-85 |
| 4 | 4-Cyanophenylboronic acid | 4'-(2-Amino-3,4,5-trifluorophenyl)benzonitrile | 70-80 |
Table 2: Coupling with Ortho-Substituted and Heterocyclic Boronic Acids
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | 2-Methylphenylboronic acid | 2',3',4'-Trifluoro-2-methyl-[1,1'-biphenyl]-2-amine | 65-75 |
| 2 | 2-Methoxyphenylboronic acid | 2',3',4'-Trifluoro-2'-methoxy-[1,1'-biphenyl]-2-amine | 60-70 |
| 3 | Thiophen-2-ylboronic acid | 2-(Thiophen-2-yl)-3,4,5-trifluoroaniline | 70-80 |
| 4 | Pyridin-3-ylboronic acid | 3-(2-Amino-3,4,5-trifluorophenyl)pyridine | 65-75 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried prior to use. Reagents should be of high purity. This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Water (if using a biphasic system)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, palladium(II) acetate, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane or toluene) and the base. If using a biphasic system, add the appropriate amount of water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Challenging Couplings
For less reactive or sterically hindered boronic acids, the following more robust protocol is recommended, based on conditions developed for unprotected ortho-bromoanilines.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
CataCXium® A Pd G3 (a preformed palladacycle catalyst) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add this compound, the arylboronic acid pinacol ester, CataCXium® A Pd G3, and cesium carbonate to a dry reaction vessel.
-
Add anhydrous 2-MeTHF.
-
Seal the vessel and heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with 2-MeTHF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Experimental Workflow
The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling of this compound.
Applications in Drug Discovery
The resulting fluorinated biaryl amines from these reactions are valuable scaffolds in medicinal chemistry. The introduction of various aryl and heteroaryl groups allows for the systematic exploration of structure-activity relationships (SAR). These compounds can serve as precursors for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, GPCR modulators, and other therapeutic agents. The unique substitution pattern of the fluorinated aniline ring can influence molecular conformation, protein-ligand interactions, and metabolic stability, making these compounds highly sought after in drug development programs.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a versatile and efficient route to a diverse array of highly functionalized fluorinated biaryl amines. The protocols outlined in these application notes, leveraging modern palladium catalysis, offer reliable methods for accessing these valuable compounds. Careful selection of catalyst, ligand, base, and solvent is crucial for achieving high yields, particularly with challenging substrates. The resulting products are of significant interest to researchers in medicinal chemistry and drug discovery for the development of next-generation therapeutics.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with 6-Bromo-2,3,4-trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected outcomes for various palladium-catalyzed cross-coupling reactions utilizing 6-Bromo-2,3,4-trifluoroaniline as a key building block. This versatile substrate, featuring a reactive bromine atom and a trifluorinated aniline ring, is a valuable component in the synthesis of novel pharmaceutical and agrochemical candidates. The electron-withdrawing nature of the fluorine atoms can influence reaction kinetics and regioselectivity, making optimized protocols essential for successful synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position. The reactivity of similar brominated anilines in Suzuki-Miyaura couplings is well-documented, suggesting that this compound is a viable substrate for this transformation.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate tribasic (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL).
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add additional toluene (8 mL) and degassed water (1 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-phenyl-2,3,4-trifluoroaniline.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-90 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-95 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 60-75 |
Yields are hypothetical and based on typical ranges for similar substrates.
Experimental Workflow: Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of arylamines.[3][4] For this compound, this reaction enables the introduction of various primary and secondary amines at the 6-position, leading to novel fluorinated aniline derivatives.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a representative procedure and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.03 mmol, 3 mol%).
-
Add toluene (10 mL) and morpholine (1.2 mmol, 1.2 equiv) to the flask.
-
Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(2,3,4-trifluoro-6-aminophenyl)morpholine.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 18 | 70-85 |
| 3 | Pd(OAc)₂ (1.5) | BrettPhos (3) | Cs₂CO₃ | t-BuOH | 90 | 20 | 80-90 |
Yields are hypothetical and based on typical ranges for similar substrates.
Experimental Workflow: Buchwald-Hartwig Amination
Heck Reaction
The Heck reaction provides a valuable method for the alkenylation of aryl halides, leading to the formation of substituted alkenes.[5] In the case of this compound, this reaction can be employed to synthesize fluorinated stilbene and cinnamate derivatives, which are of interest in materials science and as pharmaceutical intermediates.
Experimental Protocol: Heck Reaction of this compound with Styrene
This protocol is a representative procedure and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.03 mmol, 3 mol%), and Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add N,N-Dimethylformamide (10 mL), styrene (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv).
-
Seal the Schlenk flask and heat the mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-2,3,4-trifluoro-6-styrylaniline.
Data Presentation: Heck Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 120 | 24 | 65-80 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Acetonitrile | 100 | 36 | 50-70 |
| 3 | Herrmann's catalyst (1) | - | NaOAc | NMP | 130 | 18 | 70-85 |
Yields are hypothetical and based on typical ranges for similar substrates.
Experimental Workflow: Heck Reaction
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[6] This reaction is particularly useful for synthesizing arylalkynes, which are important intermediates in organic synthesis and building blocks for conjugated materials. For this compound, the Sonogashira coupling provides a direct route to 6-alkynyl-2,3,4-trifluoroaniline derivatives.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a representative procedure and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and Copper(I) iodide (0.04 mmol, 4 mol%).
-
Add a mixture of Tetrahydrofuran (10 mL) and Triethylamine (5 mL).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3,4-trifluoro-6-(phenylethynyl)aniline.
Data Presentation: Sonogashira Coupling
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 8 | 80-95 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 6 | 85-98 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | - (Copper-free) | Piperidine | Toluene | 80 | 12 | 70-85 |
Yields are hypothetical and based on typical ranges for similar substrates.
Experimental Workflow: Sonogashira Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indole Synthesis via Sonogashira Coupling of 6-Bromo-2,3,4-trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of fluorinated indoles utilizing a Sonogashira coupling reaction of 6-Bromo-2,3,4-trifluoroaniline with terminal alkynes, followed by an intramolecular cyclization. This methodology is particularly relevant for the synthesis of novel pharmaceutical and agrochemical compounds where the incorporation of a fluorinated indole scaffold is desired.
Introduction
The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions, making it a valuable tool in the synthesis of complex molecules.[1][2][3] In the context of indole synthesis, a domino reaction sequence involving a Sonogashira coupling followed by an intramolecular cyclization of an ortho-haloaniline provides an efficient route to substituted indoles.[4]
The use of this compound as a starting material allows for the introduction of fluorine atoms into the indole core, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aniline derivative and the subsequent cyclization step.
Reaction Principle
The synthesis of fluorinated indoles from this compound proceeds in a two-step, one-pot sequence:
-
Sonogashira Coupling: this compound is coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This step forms a 2-alkynyl-6-bromo-trifluoroaniline intermediate.
-
Intramolecular Cyclization (Domino Reaction): Under the reaction conditions, the newly formed alkynyl aniline undergoes an intramolecular nucleophilic attack of the amino group onto the alkyne, leading to the formation of the indole ring.
Experimental Protocols
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., triphenylphosphine (PPh₃))
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
General Procedure for Sonogashira Coupling and Indole Synthesis:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Add anhydrous solvent (e.g., THF or DMF) to the flask.
-
Add the base (e.g., triethylamine, 2-3 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated indole.
Note: Reaction conditions such as temperature, reaction time, and choice of catalyst, ligand, and base may need to be optimized for different terminal alkynes.
Data Presentation
The following table summarizes representative data for the Sonogashira coupling of this compound with various terminal alkynes. Please note that this data is illustrative and based on typical yields for similar reactions; actual results may vary.
| Entry | Alkyne | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 4,5,6-Trifluoro-7-bromo-2-phenyl-1H-indole | PdCl₂(PPh₃)₂ (3) | Et₃N | DMF | 80 | 12 | 75 |
| 2 | 1-Hexyne | 4,5,6-Trifluoro-7-bromo-2-butyl-1H-indole | Pd(PPh₃)₄ (5) | DIPEA | THF | 60 | 16 | 68 |
| 3 | Trimethylsilylacetylene | 4,5,6-Trifluoro-7-bromo-2-(trimethylsilyl)-1H-indole | PdCl₂(PPh₃)₂ (3) | Et₃N | DMF | 70 | 10 | 82 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | 1-(4,5,6-Trifluoro-7-bromo-1H-indol-2-yl)-2-methylpropan-2-ol | Pd(PPh₃)₄ (5) | Et₃N | THF | RT | 24 | 65 |
Visualizations
Reaction Scheme
Caption: Overall workflow for the synthesis of fluorinated indoles.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Logical Relationship of Synthesis Steps
Caption: Logical workflow of the indole synthesis protocol.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be flammable and toxic. Handle with care.
-
Anhydrous solvents are flammable. Keep away from ignition sources.
-
Bases such as triethylamine and DIPEA are corrosive and have strong odors. Handle with care.
Conclusion
The Sonogashira coupling of this compound provides a versatile and efficient method for the synthesis of a variety of fluorinated indoles. The mild reaction conditions and the commercial availability of a wide range of terminal alkynes make this an attractive strategy for the generation of compound libraries for drug discovery and development. Further optimization of the reaction conditions may be necessary to achieve high yields for specific substrates.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole synthesis [organic-chemistry.org]
Synthesis of Pharmaceutical Intermediates from 6-Bromo-2,3,4-trifluoroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates starting from 6-Bromo-2,3,4-trifluoroaniline. This versatile building block is of significant interest in medicinal chemistry due to the unique electronic properties conferred by its fluorine and bromine substituents, which can enhance the metabolic stability and binding affinity of drug candidates.
Introduction
This compound is a halogenated aniline derivative that serves as a key starting material in the synthesis of a variety of complex organic molecules.[1] The presence of both bromine and fluorine atoms on the aniline ring provides differential reactivity, with the carbon-bromine bond being more susceptible to cleavage in cross-coupling reactions. This allows for selective functionalization, making it a valuable precursor for the synthesis of pharmaceutical intermediates.
This application note will focus on two of the most powerful and widely used cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.
Key Synthetic Pathways
Two primary synthetic routes for the functionalization of this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed cross-coupling reactions are renowned for their broad substrate scope and functional group tolerance.
Application in Pharmaceutical Synthesis
The derivatives of this compound are valuable intermediates in the synthesis of various pharmaceutically active compounds, particularly in the development of kinase inhibitors. The trifluoromethyl group, often incorporated into drug candidates, can enhance metabolic stability and lipophilicity.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 6-Aryl-2,3,4-trifluoroanilines.
References
Application Notes and Protocols: The Use of 6-Bromo-2,3,4-trifluoroaniline in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
6-Bromo-2,3,4-trifluoroaniline is a key fluorinated building block in the design and synthesis of novel agrochemicals. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and a reactive bromine atom, makes it a valuable precursor for creating complex molecular architectures with enhanced biological activity. The presence of fluorine can significantly improve metabolic stability, binding affinity to target proteins, and lipophilicity, all of which are critical parameters in the development of effective pesticides.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and development of new insecticidal agents, drawing parallels from the development of structurally related meta-diamide insecticides.
Key Applications in Agrochemical Synthesis
This compound serves as a strategic intermediate in the synthesis of novel pesticides.[1] The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[1] The trifluoroaniline core is a common feature in a number of modern insecticides, contributing to their high efficacy.
While specific commercialized agrochemicals directly derived from this compound are not prominently documented in publicly available literature, the synthetic methodologies and biological activities of closely related compounds, such as the insecticide broflanilide, provide a strong predictive framework for its potential applications. Broflanilide, a meta-diamide insecticide, is synthesized from a similar bromo-fluoro-substituted aniline derivative and exhibits potent insecticidal activity.[2]
Data Presentation: Physicochemical Properties and Biological Activity of a Representative Analog
To illustrate the potential of agrochemicals derived from precursors like this compound, the following tables summarize key data for a representative meta-diamide insecticide, Broflanilide, which shares a similar structural scaffold.
Table 1: Physicochemical Properties of Broflanilide
| Property | Value |
| IUPAC Name | N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-fluoro-3-(N-methylbenzamido)benzamide |
| Molecular Formula | C₂₅H₁₂BrF₁₁N₂O₂ |
| Molecular Weight | 703.27 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 211-212 °C |
Table 2: Insecticidal Activity of a Broflanilide Analog Against Key Pests
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
| Plutella xylostella (Diamondback Moth) | 1 | 97.67 |
| Spodoptera frugiperda (Fall Armyworm) | 0.1 | Moderate Activity |
Data is for a structurally related meta-diamide insecticide and is presented as a representative example.[3]
Experimental Protocols
The following protocols are based on established synthetic routes for meta-diamide insecticides and can be adapted for the use of this compound.
Protocol 1: Synthesis of a Diamide Insecticide Intermediate
This protocol outlines the key amidation step to form the diamide linkage, a common feature in this class of insecticides.
Materials:
-
This compound
-
Substituted benzoyl chloride (e.g., 2-fluoro-3-nitrobenzoyl chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in hexane)
-
Pyridine
-
Anhydrous Magnesium Sulfate
-
Ethyl acetate
-
Saturated aqueous sodium hydrogen carbonate solution
-
1 M Hydrochloric acid
-
Saturated brine
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Cool the solution to -70°C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (1.1 equivalents) dropwise, maintaining the temperature below -65°C.
-
Stir the mixture at -70°C for 30 minutes.
-
In a separate flask, dissolve the substituted benzoyl chloride (1.2 equivalents) in anhydrous THF.
-
Add the benzoyl chloride solution dropwise to the reaction mixture at -70°C.
-
Allow the reaction to stir at -70°C for 1 hour and then warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous sodium hydrogen carbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M hydrochloric acid, saturated aqueous sodium hydrogen carbonate solution, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bioassay for Insecticidal Activity
This protocol describes a method to evaluate the insecticidal activity of synthesized compounds against a common agricultural pest, such as the diamondback moth (Plutella xylostella).
Materials:
-
Synthesized test compounds
-
Acetone
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Cabbage leaf discs
-
Third-instar larvae of Plutella xylostella
-
Petri dishes
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Create a series of dilutions of the stock solution with distilled water containing 0.1% Triton X-100 to achieve the desired test concentrations (e.g., 100, 10, 1, 0.1 mg/L).
-
Immerse fresh cabbage leaf discs in each test solution for 10 seconds.
-
Allow the treated leaf discs to air dry.
-
Place one treated leaf disc in each petri dish.
-
Introduce 10 third-instar larvae of Plutella xylostella into each petri dish.
-
Seal the petri dishes and incubate at 25 ± 1°C with a 16:8 hour light:dark photoperiod.
-
Assess larval mortality after 48 and 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the mortality rate for each concentration.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the production of meta-diamide insecticides from a bromo-trifluoroaniline precursor.
Caption: Generalized synthetic workflow for meta-diamide insecticides.
Mode of Action: GABA-Gated Chloride Channel Modulation
Insecticides derived from bromo-trifluoroaniline precursors, such as the meta-diamides, act as allosteric modulators of the γ-aminobutyric acid (GABA)-gated chloride channel in insects. This leads to the disruption of nerve signaling and ultimately, paralysis and death of the insect.
Caption: Mode of action of meta-diamide insecticides.
References
Application Note: Derivatization of the Amino Group in 6-Bromo-2,3,4-trifluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical derivatization of the primary amino group of 6-Bromo-2,3,4-trifluoroaniline. This compound is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern of electron-withdrawing halogen atoms.[1][2] Derivatization of the nucleophilic amino group is a key strategy for synthesizing pharmaceutical intermediates and modulating the physicochemical properties of target molecules.[1] The protocols outlined below cover common and robust derivatization reactions, including N-acylation, N-sulfonylation, and N-alkylation, as well as a method for analytical derivatization.
Introduction and General Considerations
This compound is a polysubstituted aromatic amine whose reactivity is primarily governed by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine and bromine atoms.[1] The amino group is a potent ortho-, para-director for electrophilic substitution; however, the high degree of substitution on the aromatic ring makes the amino group itself the most predictable and synthetically useful site for transformations.[1]
The primary amino group is nucleophilic and readily reacts with various electrophiles. Common derivatization strategies aim to convert the amine into amides, sulfonamides, or secondary/tertiary amines, which are fundamental transformations in drug discovery and development.
Caption: General experimental workflow for the derivatization of this compound.
Protocols for Synthetic Derivatization
The following protocols provide detailed methodologies for common derivatization reactions of the amino group.
Protocol 1: N-Acylation (Amide Formation)
N-acylation is a robust and high-yielding reaction for anilines, converting the primary amine into a stable amide. This is frequently used to protect the amino group or to install functionalities for further elaboration.[1]
Experimental Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).
-
Base Addition: Add a non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.2-1.5 eq) to the solution and stir. The base is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[1]
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or an acid anhydride, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Reagent | Acid Chloride / Anhydride | 1.1 - 1.2 equivalents |
| Base | Triethylamine / DIPEA | 1.2 - 1.5 equivalents |
| Solvent | DCM, THF, Acetonitrile | Anhydrous grade recommended |
| Temperature | 0 °C to Room Temperature | Exothermic reaction, requires initial cooling |
| Reaction Time | 2 - 16 hours | Monitor by TLC for completion |
| Purification | Recrystallization / Chromatography | Depends on the physical state of the product |
Table 1: Summary of typical N-Acylation reaction conditions.
Protocol 2: N-Sulfonylation (Sulfonamide Formation)
This reaction forms a stable sulfonamide linkage, a common functional group in many pharmaceutical agents. The procedure is analogous to N-acylation.
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as Pyridine or DCM.
-
Base: If using DCM, add a base like Triethylamine (1.5 eq). Pyridine can serve as both the solvent and the base.
-
Reagent Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, 1.1 eq) portion-wise or dropwise.
-
Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding dilute HCl to neutralize the excess base. Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude material by recrystallization or column chromatography.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Reagent | Sulfonyl Chloride | 1.1 - 1.2 equivalents |
| Base / Solvent | Pyridine or TEA in DCM | Pyridine is often used for less reactive anilines |
| Temperature | 0 °C to Room Temperature | Maintain temperature control during addition |
| Reaction Time | 4 - 24 hours | Often requires longer times than acylation |
| Purification | Recrystallization / Chromatography | Sulfonamides are often crystalline solids |
Table 2: Summary of typical N-Sulfonylation reaction conditions.
Protocol 3: N-Alkylation (Amine Formation)
N-alkylation can be achieved through various methods, including reductive amination or transition-metal-catalyzed processes. A "borrowing hydrogen" strategy using a ruthenium catalyst has proven effective for alkylating anilines with alcohols.[3]
Experimental Protocol (Catalytic Alkylation with an Alcohol):
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.2 eq), the primary alcohol (1.0 eq), a ruthenium catalyst such as [RuCl₂(p-cymene)]₂ (5 mol % Ru), a ligand like dppf (6 mol %), and a base (e.g., K₂CO₃, 10 mol %).[3]
-
Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture at 110 °C for 20-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst and base.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the N-alkylated aniline.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.2 equivalents |
| Reagent | Primary Alcohol | 1.0 equivalent |
| Catalyst | [RuCl₂(p-cymene)]₂ / dppf | Other Ru or Ir catalysts may also be effective[3] |
| Base | K₂CO₃ (catalytic amount) | Anhydrous base is required |
| Solvent | Toluene | Anhydrous and degassed |
| Temperature | 110 °C | Requires heating under inert conditions |
| Reaction Time | 20 - 24 hours | Monitor for conversion of starting material |
Table 3: Summary of representative N-Alkylation reaction conditions.
Caption: Key derivatization pathways for the amino group of this compound.
Protocol for Analytical Derivatization
For analytical purposes, such as quantification by HPLC or GC, derivatization is used to enhance detectability (e.g., by adding a chromophore or fluorophore) or improve chromatographic behavior.[4]
Experimental Protocol (Pre-column Derivatization for HPLC):
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Buffer Preparation: Prepare a borate buffer solution (e.g., 0.1 M, pH ~9.5).
-
Derivatization Reaction: In a microvial, mix the aniline sample solution (e.g., 10 µL) with the borate buffer (e.g., 60 µL).[5]
-
Reagent Addition: Add the derivatizing reagent solution (e.g., 20 µL of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile or 1,2-naphthoquinone-4-sulfonate (NQS) in methanol).[6][7]
-
Incubation: Vortex the mixture and allow it to react at a specified temperature (e.g., room temperature for FMOC-Cl, or 85 °C for 1 min for NQS) for a set time to ensure complete reaction.[6][7]
-
Analysis: Following the reaction, the sample is ready for direct injection into the HPLC system for analysis.
| Parameter | Reagent: FMOC-Cl[7] | Reagent: NQS[6] |
| Purpose | Adds a fluorescent tag | Adds a chromophore |
| Buffer | Borate buffer (pH ~11.4) | Borate buffer (pH ~9.5) |
| Temperature | Ambient | 85 °C |
| Time | ~40 minutes | ~1 minute |
| Detection | Fluorescence (Ex: 260 nm, Em: 313 or 630 nm) | UV/Vis (e.g., 450 nm) |
Table 4: Comparison of analytical derivatization conditions.
Safety Precautions
Halogenated anilines should be handled with care. This compound and its isomers are known to cause skin and serious eye irritation and may cause respiratory irritation.[8]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for the specific reagents used before starting any experiment.
References
- 1. This compound | 122375-82-0 | Benchchem [benchchem.com]
- 2. 2-Bromo-3,4,6-trifluoroaniline [myskinrecipes.com]
- 3. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Bromo-3,4,6-trifluoroaniline | C6H3BrF3N | CID 614898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-acylation and N-alkylation of halogenated anilines. These reactions are fundamental in organic synthesis and drug discovery, as the resulting N-functionalized halogenated anilines are key intermediates in the preparation of a wide range of pharmaceuticals, agrochemicals, and functional materials. The presence of a halogen atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions.
N-Acylation of Halogenated Anilines
N-acylation is a robust method for the synthesis of amides from anilines. The introduction of an acyl group can serve as a protective strategy for the amino group or be an integral part of the final molecular structure, contributing to its biological activity. Various methods have been developed for this transformation, including the use of acyl chlorides, anhydrides, and carboxylic acids under different catalytic conditions.
General Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of halogenated anilines.
Quantitative Data for N-Acylation of Aryl Amines
The following table summarizes the results for the N-acylation of various aryl amines with different acyl chlorides under ultrasonic conditions.[1] This method demonstrates high efficiency and short reaction times.[1]
| Entry | Aryl Amine | Acyl Chloride | Product | Yield (%) | Time (min) |
| 1 | Aniline | Benzoyl chloride | N-Phenylbenzamide | 95 | 3 |
| 2 | 4-Chloroaniline | Benzoyl chloride | N-(4-Chlorophenyl)benzamide | 97 | 2 |
| 3 | 4-Bromoaniline | Benzoyl chloride | N-(4-Bromophenyl)benzamide | 96 | 2 |
| 4 | 4-Iodoaniline | Benzoyl chloride | N-(4-Iodophenyl)benzamide | 95 | 3 |
| 5 | 4-Nitroaniline | Benzoyl chloride | N-(4-Nitrophenyl)benzamide | 92 | 4 |
| 6 | 4-Methylaniline | Benzoyl chloride | N-(p-tolyl)benzamide | 94 | 3 |
| 7 | 4-Methoxyaniline | Benzoyl chloride | N-(4-Methoxyphenyl)benzamide | 93 | 3 |
| 8 | 4-Chloroaniline | 4-Chlorobenzoyl chloride | 4-Chloro-N-(4-chlorophenyl)benzamide | 96 | 2 |
| 9 | 4-Chloroaniline | 4-Nitrobenzoyl chloride | N-(4-Chlorophenyl)-4-nitrobenzamide | 94 | 3 |
| 10 | 4-Chloroaniline | Acetyl chloride | N-(4-Chlorophenyl)acetamide | 92 | 3 |
Experimental Protocols for N-Acylation
Protocol 1: Ultrasound-Promoted N-Acylation of Halogenated Anilines [1]
This protocol describes an efficient synthesis of anilides from aryl amines and acyl chlorides under ultrasonic conditions at room temperature.[1]
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve the substituted aryl amine (1 mmol) in acetonitrile (10 mL).
-
Addition of Reagents: To this solution, add the corresponding acyl chloride (1.1 mmol) and a catalytic amount of aluminum metal powder (10 mol%).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath (35 kHz) and irradiate at 25°C for the time specified in the table above (typically 2-4 minutes).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and stir.
-
Isolation: Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to afford the pure anilide.
Protocol 2: Acetylation of a Halogenated Aniline in Aqueous Medium [2]
This protocol is adapted from the acetylation of aniline and can be applied to halogenated anilines.
-
Dissolution: Dissolve the halogenated aniline (e.g., 500 mg) in 14 mL of water. Note that the aniline may be immiscible.
-
Acidification: Add 0.45 mL of concentrated hydrochloric acid to form the aniline salt, which should dissolve.
-
Preparation of Reagents: Prepare a solution of sodium acetate (530 mg) in 3 mL of water. Measure out acetic anhydride (0.6 mL).
-
Reaction: To the solution of the aniline hydrochloride, add the acetic anhydride and swirl to mix. Immediately add the sodium acetate solution. A precipitate of the N-acetylated product should form.
-
Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Purification: Recrystallize the product from a suitable solvent such as 95% ethanol.
N-Alkylation of Halogenated Anilines
N-alkylation of anilines is a crucial transformation for the synthesis of secondary and tertiary amines, which are prevalent in many biologically active compounds. Various methods exist, including reactions with alkyl halides, reductive amination, and metal-catalyzed alkylations using alcohols or boronic acids.
Logical Relationship for N-Functionalization
Caption: Transformation of halogenated anilines to N-acylated and N-alkylated products.
Quantitative Data for N-Alkylation of Halogenated Anilines
The following table presents data for the copper-catalyzed N-alkylation of various anilines with octyltrifluoroborate.[3]
| Entry | Aniline | Product | Yield (%) |
| 1 | Aniline | N-Octylaniline | 69 |
| 2 | m-Nitroaniline | N-Octyl-3-nitroaniline | 22 |
| 3 | p-Chloroaniline | N-Octyl-4-chloroaniline | 45 |
| 4 | p-Bromoaniline | N-Octyl-4-bromoaniline | 48 |
| 5 | o-Bromoaniline | N-Octyl-2-bromoaniline | 35 |
The next table shows results for the visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.[4]
| Entry | Aromatic Amine | Product | Yield (%) |
| 1 | Aniline | 4-(Phenylamino)butan-2-one | 85 |
| 2 | 4-Fluoroaniline | 4-((4-Fluorophenyl)amino)butan-2-one | 82 |
| 3 | 4-Chloroaniline | 4-((4-Chlorophenyl)amino)butan-2-one | 80 |
| 4 | 4-Bromoaniline | 4-((4-Bromophenyl)amino)butan-2-one | 78 |
| 5 | 4-Iodoaniline | 4-((4-Iodophenyl)amino)butan-2-one | 75 |
| 6 | 4-Methoxyaniline | 4-((4-Methoxyphenyl)amino)butan-2-one | 88 |
| 7 | 4-Methylaniline | 4-((4-Methylphenyl)amino)butan-2-one | 86 |
Experimental Protocols for N-Alkylation
Protocol 3: Copper-Catalyzed N-Alkylation with Alkyltrifluoroborates [3]
This protocol details the N-alkylation of anilines using an alkyltrifluoroborate reagent.
-
Reaction Setup: To a reaction vessel, add the aniline (e.g., p-chloroaniline), octyltrifluoroborate, and cupric acetate.
-
Solvent Addition: Add tert-butanol as the solvent.
-
Pre-stirring: Stir the mixture for a period to dissolve the reactants and form the copper(II) aniline species.
-
Reaction: Heat the reaction mixture and stir for the required duration, allowing air for oxidation. The reaction proceeds through transmetalation to form an alkylcopper(II) aniline intermediate, followed by oxidation and reductive elimination.
-
Work-up: After the reaction is complete, filter the crude product.
-
Purification: Purify the product by column chromatography using a mixture of diethyl ether and hexane (e.g., 1:10) to isolate the monosubstituted N-alkylaniline.
Protocol 4: Visible-Light-Induced N-Alkylation [4]
This protocol describes a metal-free N-alkylation of anilines using visible light.[4]
-
Reaction Setup: In a 15 mL round-bottom flask, combine the aromatic amine (0.5 mmol), 4-hydroxybutan-2-one (0.525 mmol), and NH₄Br (20 mol%, 9.8 mg).
-
Solvent and Atmosphere: Add hexane (2 mL) and replace the air in the flask with nitrogen using a balloon and a vacuum pump.
-
Irradiation: Irradiate the resulting mixture with a 50 W, 420 nm LED at 25°C for 12 hours.
-
Work-up: After the reaction is complete, remove the solvent by vacuum distillation.
-
Purification: Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:20 to 1:4) to obtain the desired product.
Protocol 5: N-Alkylation of Anilines with Alcohols in the Gas Phase [5]
This method is suitable for industrial-scale synthesis.
-
Catalyst Bed: The reaction is carried out using a fixed-bed or fluidized-bed reactor containing a γ-Al₂O₃ catalyst.
-
Reaction Conditions: The N-alkylation of anilines or N-monoalkyl-substituted anilines is performed in the gas phase at temperatures ranging from 200 to 400°C (preferably 250 to 350°C).
-
Pressure: The process is typically conducted at normal pressure but can be adjusted between 0.7 to 2 bar.
-
Product Selectivity: The degree of alkylation can be controlled by adjusting the catalyst load (LHSV), the molar ratio of aniline to alcohol, and the reaction temperature. For instance, a small aniline to alcohol ratio at a high catalyst loading can achieve selective monoalkylation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. digitalcollections.sdsu.edu [digitalcollections.sdsu.edu]
- 4. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0410243A2 - Process for the preparation of N-alkylitic anilines - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Trifluorinated Rings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNA) reactions on aromatic rings bearing one or more trifluoromethyl (CF₃) groups. The presence of the strongly electron-withdrawing CF₃ group(s) activates the aromatic ring towards nucleophilic attack, facilitating the formation of diverse C-N, C-O, C-S, and C-C bonds. This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with unique electronic and biological properties.
General Principles of SNA on Trifluorinated Rings
Nucleophilic aromatic substitution on trifluorinated rings typically proceeds via a bimolecular addition-elimination mechanism. The electron-withdrawing nature of the trifluoromethyl group stabilizes the intermediate Meisenheimer complex, thereby accelerating the reaction.[1][2] The reaction rate is influenced by several factors:
-
Number and Position of CF₃ Groups: An increased number of CF₃ groups on the aromatic ring generally enhances its reactivity towards nucleophiles. The activating effect is most pronounced when the CF₃ group is positioned ortho or para to the leaving group, as this allows for effective resonance stabilization of the negatively charged intermediate.[2]
-
Leaving Group: The nature of the leaving group (typically a halide) also affects the reaction rate. For SNA reactions, the reactivity order is often F > Cl > Br > I, which is contrary to Sₙ1 and Sₙ2 reactions. This is because the rate-determining step is the nucleophilic attack on the ring, which is facilitated by the high electronegativity of fluorine, making the carbon atom more electrophilic.[3]
-
Nucleophile: The strength and nature of the nucleophile are critical. Stronger nucleophiles generally lead to faster reactions.
-
Solvent and Base: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly used to dissolve the reactants and facilitate the reaction. A base is often required to deprotonate the nucleophile or to neutralize the acid formed during the reaction.
Experimental Protocols and Data
C-N Bond Formation: Amination of Trifluoromethylated Rings
The synthesis of anilines and other N-aryl compounds is a common application of SNA on trifluorinated rings.
Table 1: Amination of Various Trifluoromethylated Aryl Halides
| Entry | Aryl Halide | Amine Nucleophile | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-5-(trifluoromethyl)pyridine | Aniline | K₂CO₃ / DMF | 100 | 12 | 85 | |
| 2 | 4-Fluoro-3-(trifluoromethyl)nitrobenzene | Morpholine | K₂CO₃ / DMSO | 80 | 4 | 92 | |
| 3 | 1-Chloro-2,4-bis(trifluoromethyl)benzene | Benzylamine | Et₃N / MeCN | 80 | 16 | 78 | |
| 4 | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Aniline | K₂CO₃ / DMF | 25 | 0.5 | 95 | [4] |
Protocol 1: Synthesis of N-Phenyl-5-(trifluoromethyl)pyridin-2-amine
This protocol describes a typical procedure for the amination of a trifluoromethyl-substituted chloropyridine.
-
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 181.5 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine, aniline, and potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
-
C-O Bond Formation: Synthesis of Aryl Ethers
The reaction of trifluoromethylated aryl halides with alcohols or phenols provides access to a wide range of aryl ethers.
Table 2: Etherification of Trifluoromethylated Aryl Halides
| Entry | Aryl Halide | Alcohol/Phenol Nucleophile | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Fluoro-3-(trifluoromethyl)nitrobenzene | Phenol | K₂CO₃ / DMF | 90 | 6 | 88 | |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Sodium methoxide | CuI (cat.), 1,10-phenanthroline / Dioxane | 110 | 24 | 75 | |
| 3 | 2-Fluoro-5-(trifluoromethyl)pyridine | Benzyl alcohol | NaH / THF | 60 | 5 | 91 | |
| 4 | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Phenol | K₂CO₃ / DMF | 25 | 0.5 | 98 | [4] |
Protocol 2: Synthesis of 4-Phenoxy-1-nitro-2-(trifluoromethyl)benzene
This protocol outlines the synthesis of a diaryl ether from a trifluoromethylated aryl fluoride.
-
Materials:
-
4-Fluoro-3-(trifluoromethyl)nitrobenzene (1.0 mmol, 209.1 mg)
-
Phenol (1.1 mmol, 103.5 mg)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)
-
Anhydrous dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve phenol in anhydrous DMF.
-
Add potassium carbonate to the solution and stir for 10 minutes at room temperature.
-
Add 4-fluoro-3-(trifluoromethyl)nitrobenzene to the mixture.
-
Heat the reaction to 90 °C and stir for 6 hours.
-
After cooling to room temperature, add water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic extracts with 1 M NaOH solution (2 x 10 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography.
-
C-S Bond Formation: Synthesis of Aryl Thioethers
The reaction with thiol nucleophiles provides a straightforward route to trifluoromethyl-substituted aryl thioethers.
Table 3: Thioetherification of Trifluoromethylated Aryl Halides
| Entry | Aryl Halide | Thiol Nucleophile | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-(trifluoromethyl)benzene | Thiophenol | K₃PO₄ / DMSO | 120 | 12 | 82 | |
| 2 | 2,4-Bis(trifluoromethyl)chlorobenzene | Ethanethiol | Cs₂CO₃ / NMP | 80 | 8 | 89 | |
| 3 | 4-Fluoro-3-(trifluoromethyl)nitrobenzene | Benzyl mercaptan | K₂CO₃ / MeCN | 60 | 3 | 95 | |
| 4 | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Thiophenol | K₂CO₃ / DMF | 25 | 0.5 | 97 | [4] |
Protocol 3: Synthesis of 1-(Phenylthio)-4-(trifluoromethyl)benzene
This protocol provides a method for the synthesis of a diaryl thioether.
-
Materials:
-
1-Bromo-4-(trifluoromethyl)benzene (1.0 mmol, 225.0 mg, 142 µL)
-
Thiophenol (1.2 mmol, 132.2 mg, 129 µL)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
-
-
Procedure:
-
Combine 1-bromo-4-(trifluoromethyl)benzene, thiophenol, and potassium phosphate in a reaction vial.
-
Add anhydrous DMSO.
-
Seal the vial and heat the mixture at 120 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography on silica gel to give the desired product.
-
Visualization of Experimental Workflow and Reaction Mechanisms
The following diagrams illustrate the general workflow for SNA reactions and the underlying reaction mechanism.
Caption: General experimental workflow for SNA reactions.
Caption: Addition-Elimination mechanism of SNA.
Conclusion
Nucleophilic aromatic substitution on trifluorinated rings is a robust and versatile method for the synthesis of a wide array of functionalized aromatic compounds. The protocols and data presented herein provide a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The strong activating effect of the trifluoromethyl group, coupled with the optimization of reaction conditions, allows for efficient and selective bond formation, enabling the rapid generation of novel molecular architectures.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing by-product formation in 6-Bromo-2,3,4-trifluoroaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 6-Bromo-2,3,4-trifluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The primary industrial and laboratory-scale synthesis route is the direct electrophilic bromination of 2,3,4-trifluoroaniline.[1] This method is often favored due to its scalability and the relatively low cost of reagents.[1]
Q2: What are the main by-products to expect in this synthesis?
The primary by-products are typically isomeric monobrominated compounds and poly-brominated species.[1] The formation of these impurities arises from the high activation of the aniline ring, which can lead to a lack of complete regioselectivity.[1]
Q3: What are the key factors influencing the regioselectivity of the bromination?
Key factors include the choice of brominating agent, the solvent, and the reaction temperature. Using a milder brominating agent like N-bromosuccinimide (NBS) over bromine (Br₂) can enhance selectivity.[1] The polarity of the solvent can also significantly impact the ratio of isomers formed. Lowering the reaction temperature is a critical strategy to improve the selectivity towards the desired 6-bromo isomer.[1]
Q4: Are there alternative synthetic routes to improve selectivity?
Yes, a Sandmeyer-type reaction offers higher regioselectivity.[1] This two-step process involves the diazotization of 2,3,4-trifluoroaniline to form a diazonium salt, followed by reaction with a copper(I) bromide solution to introduce the bromine atom at the desired position.[1] While this method provides better control, it may involve potentially unstable intermediates.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple by-products. - Oxidative decomposition of the starting material or product.[1] - Loss of product during work-up and purification. | - Monitor the reaction by TLC or HPLC to ensure the consumption of the starting material. - Optimize reaction conditions (see table below) to favor the formation of the 6-bromo isomer. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] - Carefully perform extraction and purification steps to minimize mechanical losses. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | - Formation of isomeric by-products.[1] - Over-bromination leading to di- or tri-brominated products. - Unreacted starting material. | - Use a milder brominating agent like NBS.[1] - Lower the reaction temperature (e.g., 0-5 °C).[1] - Use a stoichiometric amount of the brominating agent. - Purify the crude product using column chromatography. |
| Product is Dark or Oily | - Presence of colored impurities from oxidation. - Residual solvent. | - Treat the crude product with activated carbon during recrystallization. - Ensure complete removal of solvent under reduced pressure. - Purify by column chromatography followed by recrystallization. |
| Difficulty in Isolating the Product | - Product is highly soluble in the work-up solvent. - Formation of an emulsion during extraction. | - Use a different solvent for extraction. - Add brine to the aqueous layer to break up emulsions. - If the product is a solid, attempt to induce crystallization by cooling, scratching the flask, or adding a seed crystal. |
Data on Reaction Condition Optimization
The following table summarizes how different reaction parameters can be adjusted to minimize by-product formation. The values presented are illustrative and may require further optimization for specific experimental setups.
| Parameter | Condition A (Lower Selectivity) | Condition B (Higher Selectivity) | Rationale for Improved Selectivity |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS is a milder and more selective brominating agent for activated rings, reducing over-bromination.[1] |
| Temperature | Room Temperature (20-25 °C) | 0-5 °C | Lower temperatures decrease the reaction rate and enhance the kinetic control, favoring the sterically less hindered product.[1] |
| Solvent | Polar Protic (e.g., Acetic Acid) | Apolar (e.g., Dichloromethane) | Solvent polarity can influence the electrophilicity of the brominating agent and the relative stability of the intermediates, affecting isomer distribution. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | An inert atmosphere prevents the oxidation of the electron-rich aniline starting material and product, reducing the formation of colored impurities.[1] |
Experimental Protocols
Protocol 1: Direct Bromination of 2,3,4-Trifluoroaniline with NBS
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2,3,4-trifluoroaniline (1 equivalent) in a suitable solvent such as dichloromethane. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (1 equivalent) in the same solvent to the cooled aniline solution over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.[1]
Protocol 2: Synthesis via Sandmeyer Reaction
-
Diazotization: Dissolve 2,3,4-trifluoroaniline (1 equivalent) in an aqueous solution of hydrobromic acid. Cool the mixture to 0-5 °C. Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.[1]
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography and/or recrystallization.
Visualizing Reaction Pathways and Troubleshooting
Caption: A logical workflow for the synthesis and troubleshooting of this compound.
Caption: Reaction pathway showing the desired synthesis and potential side reactions.
References
Technical Support Center: Electrophilic Bromination of 2,3,4-Trifluoroaniline
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and selectivity of the electrophilic bromination of 2,3,4-trifluoroaniline.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and solutions?
A1: Low or no yield in the bromination of 2,3,4-trifluoroaniline is a common issue, primarily due to the electron-withdrawing nature of the three fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution.
-
Insufficiently Electrophilic Brominating Agent: The deactivated ring requires a more potent electrophile.
-
Solution 1: Switch from molecular bromine (Br₂) to a more reactive brominating agent. N-Bromosuccinimide (NBS) is often a good choice for providing a low concentration of Br₂ or acting as the bromine source itself, which can improve selectivity.[1]
-
Solution 2: Use a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to increase the electrophilicity of Br₂.[2] The catalyst polarizes the Br-Br bond, creating a stronger electrophile.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and regioselectivity.[1]
-
Solution: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) can enhance the reaction rate. A study on meta-substituted anilines showed that solvent polarity markedly affects regioselectivity.[1]
-
-
Low Reaction Temperature: The activation energy for this reaction may be high due to the deactivated substrate.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid the formation of degradation products.
-
Q2: I am observing the formation of multiple products, including polybrominated species. How can I improve the selectivity for monobromination?
A2: The formation of multiple products, particularly di- or tri-brominated anilines, occurs because the amino group (-NH₂) is a powerful activating group, even when the ring is substituted with deactivating fluorine atoms.[3][4]
-
Overly Reactive Brominating Conditions: Using highly reactive reagents like bromine water can lead to polybromination.[3][5]
-
Solution 1: Use a milder brominating agent like N-Bromosuccinimide (NBS). NBS is known to be a mild and selective reagent for the nuclear monobromination of reactive aromatic compounds.[1]
-
Solution 2: Change the solvent. Using a non-polar solvent like carbon disulfide (CS₂) can reduce the rate of reaction and the availability of the electrophile, favoring monobromination.[5]
-
-
Uncontrolled Reactivity of the Amino Group: The high activation from the -NH₂ group is the primary cause of polysubstitution.
-
Solution: Protect the amino group as an acetanilide. The acetyl group reduces the activating effect of the nitrogen lone pair by delocalizing it into the carbonyl group.[4][5] This makes the ring less reactive and allows for controlled monobromination. The protecting group can be easily removed by acid or base hydrolysis after the bromination step.
-
Q3: The bromination is not occurring at the expected position on the aromatic ring. How can I control the regioselectivity?
A3: Regioselectivity is determined by the combined directing effects of the amino and fluoro substituents. The -NH₂ group is strongly ortho-, para-directing, while fluorine atoms are weakly deactivating but also ortho-, para-directing. For 2,3,4-trifluoroaniline, the expected major product is 5-bromo-2,3,4-trifluoroaniline , where bromine adds para to the amino group.
-
Steric Hindrance: The positions ortho to the amino group (positions 3 and 5) are sterically hindered by the adjacent fluorine atoms.
-
Insight: The position para to the amino group (position 5) is the most electronically activated and sterically accessible site. Therefore, the reaction should inherently favor this position.
-
-
Protonation of Aniline: In strongly acidic media, the aniline nitrogen can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing.[3]
-
Solution: Avoid strongly acidic conditions if para-substitution is desired. If a Lewis acid is used, its concentration should be catalytic. Using a non-acidic brominating agent like NBS can prevent this issue.
-
Frequently Asked Questions (FAQs)
Q: What is the best brominating agent for 2,3,4-trifluoroaniline?
A: For achieving high yield and good selectivity for monobromination, N-Bromosuccinimide (NBS) is generally recommended over molecular bromine (Br₂). NBS is a milder and more selective reagent, which helps to prevent over-bromination, a common issue with highly activated anilines.[1]
Q: Should I protect the amino group before bromination?
A: Yes, protecting the amino group is a highly effective strategy to improve the yield and selectivity of monobromination. Converting the aniline to an acetanilide moderates the reactivity of the ring, preventing polybromination and leading to a cleaner reaction.[4][5] The workflow for this approach is visualized in the diagram below.
Q: What solvent should I use for the reaction?
A: The choice of solvent depends on the brominating agent.
-
With NBS , polar aprotic solvents like DMF or acetonitrile are often effective.[1]
-
If using Br₂ , a less polar solvent like acetic acid or a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can help control the reaction rate and reduce side products.[4][5]
Q: How do I remove the acetyl protecting group after bromination?
A: The acetyl group can be removed by hydrolysis under either acidic or basic conditions. Refluxing the N-acetylated product in aqueous acid (e.g., HCl) or base (e.g., NaOH) will regenerate the free amine.[4]
Data Presentation
The following table summarizes expected outcomes for different bromination strategies based on general principles of electrophilic aromatic substitution on substituted anilines.
| Strategy | Brominating Agent | Catalyst/Conditions | Expected Major Product | Expected Yield/Selectivity | Potential Issues | Citations |
| Direct Bromination | Br₂ in Acetic Acid | None | 5-Bromo-2,3,4-trifluoroaniline | Moderate Yield, Poor Selectivity | Polybromination, side reactions | [4] |
| Catalyzed Bromination | Br₂ | FeBr₃ (catalytic) | 5-Bromo-2,3,4-trifluoroaniline | Improved Yield | Risk of polybromination remains | [2] |
| Milder Bromination | N-Bromosuccinimide (NBS) | DMF or MeCN, Room Temp | 5-Bromo-2,3,4-trifluoroaniline | Good Yield, High Selectivity | Slower reaction time | [1] |
| Protection Strategy | 1. Ac₂O, Pyridine2. Br₂ in Acetic Acid3. HCl/H₂O, Heat | N/A | 5-Bromo-2,3,4-trifluoroaniline | High Yield, Excellent Selectivity | Multi-step process | [4][5] |
Experimental Protocols
Protocol 1: Monobromination using N-Bromosuccinimide (NBS)
-
Dissolution: Dissolve 2,3,4-trifluoroaniline (1.0 eq) in N,N-Dimethylformamide (DMF) in a round-bottom flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into ice-cold water. Extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water, followed by saturated sodium thiosulfate solution (to quench any remaining bromine), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-bromo-2,3,4-trifluoroaniline.
Protocol 2: Bromination via Acetanilide Protection
Step A: Acetylation
-
Dissolve 2,3,4-trifluoroaniline (1.0 eq) in acetic anhydride.
-
Add a catalytic amount of a base like pyridine or sodium acetate.
-
Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the mixture into ice water to precipitate the N-(2,3,4-trifluorophenyl)acetamide. Filter, wash with water, and dry.
Step B: Bromination
-
Dissolve the N-(2,3,4-trifluorophenyl)acetamide (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of molecular bromine (Br₂) (1.0 eq) in acetic acid dropwise at room temperature.
-
Stir for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and collect the precipitated solid by filtration.
Step C: Deprotection
-
Suspend the crude bromo-acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete.
-
Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the 5-bromo-2,3,4-trifluoroaniline.
-
Filter the product, wash with water, and purify by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the bromination of 2,3,4-trifluoroaniline.
Caption: Troubleshooting decision tree for bromination issues.
Caption: Simplified mechanism for electrophilic aromatic substitution.
References
Technical Support Center: Purification of Polyhalogenated Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polyhalogenated anilines.
Frequently Asked Questions (FAQs)
Q1: My purified polyhalogenated aniline is colored (yellow, brown, or reddish). How can I remove the color?
A1: Colored impurities in anilines are often due to oxidation products. Freshly purified anilines are typically colorless but can darken upon exposure to air. Here are several methods to decolorize your sample:
-
Activated Charcoal Treatment: This is a common and effective method. Dissolve the colored aniline in a suitable hot solvent and add a small amount of activated charcoal. Heat the mixture for a short period, then filter the hot solution to remove the charcoal, which adsorbs the colored impurities. The pure, colorless aniline can then be recovered by crystallization upon cooling.
-
Column Chromatography: Passing the impure aniline through a silica gel column can separate the colored impurities from the desired product. A non-polar eluent is typically used. In some cases, reversed-phase chromatography may be more effective.
-
Distillation: Vacuum distillation is often effective at separating the less volatile colored impurities, which are typically polymeric oxidation products.
-
Conversion to Hydrochloride Salt: Dissolving the aniline in an acidic solution to form the hydrochloride salt can facilitate the removal of non-basic colored impurities by washing with an organic solvent. The pure aniline can then be regenerated by basification and extraction.
Q2: I am struggling to separate regioisomers of my polyhalogenated aniline. What techniques are most effective?
A2: The separation of regioisomers (e.g., ortho- and para-isomers) can be challenging due to their similar physical properties. Here are some recommended approaches:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.
-
Column Chromatography: This is a powerful technique for separating isomers. The choice of stationary phase and eluent system is critical. A systematic approach to solvent gradient optimization is recommended. For example, a gradient of ethyl acetate in hexanes on a silica gel column is a common starting point.
-
Crystallization: Differences in the solubility of regioisomers in a particular solvent can be exploited for separation by fractional crystallization. This may require screening various solvents to find the optimal conditions.
-
Derivatization: In some cases, converting the aniline isomers into derivatives (e.g., amides or sulfonamides) can alter their physical properties, making them easier to separate by chromatography or crystallization. The original aniline can then be regenerated.
Q3: How can I prevent the decomposition of my polyhalogenated aniline during distillation?
A3: Polyhalogenated anilines can be susceptible to thermal decomposition at high temperatures. To minimize this:
-
Use Vacuum Distillation: Distilling under reduced pressure significantly lowers the boiling point of the compound, thereby reducing the risk of thermal degradation.
-
Maintain an Inert Atmosphere: Purging the distillation apparatus with an inert gas like nitrogen or argon can prevent oxidation, which is often a precursor to decomposition.
-
Control the Temperature: Use a heating mantle with a temperature controller to avoid overheating the distillation flask. The temperature should be just high enough to achieve a steady distillation rate.
-
Minimize Distillation Time: A faster distillation, without compromising separation efficiency, will reduce the time the compound is exposed to high temperatures.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Symptom | Possible Cause | Solution |
| Very little or no crystal formation upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a less polar solvent or a solvent mixture in which the compound has lower solubility at room temperature. |
| Crystals form but a significant amount of product remains in the mother liquor. | Too much solvent was used to dissolve the crude product. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| Oiling out occurs instead of crystallization. | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Use a lower-boiling solvent. / Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal. |
Problem 2: Ineffective Separation by Column Chromatography
| Symptom | Possible Cause | Solution |
| All compounds elute together at the solvent front. | The eluent is too polar. | Start with a less polar solvent system (e.g., a higher percentage of hexane in a hexane/ethyl acetate mixture). |
| The desired compound does not move from the baseline. | The eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Streaking or tailing of bands. | The sample was overloaded on the column. / The compound is interacting strongly with the stationary phase (e.g., acidic silica). | Use a larger column or load less sample. / Add a small amount of a competing base like triethylamine to the eluent to neutralize active sites on the silica gel. |
| Poor separation between the desired product and an impurity. | The selectivity of the solvent system is not optimal. | Try a different solvent system with different polarity characteristics (e.g., dichloromethane/methanol). / Consider using a different stationary phase (e.g., alumina). |
Data Presentation
Table 1: Purity and Yield Data for the Purification of 2,4,6-Trichloroaniline
| Purification Method | Crude Purity (HPLC) | Purified Purity (HPLC) | Yield of Pure Product | Reference |
| Sublimation | 86.3% | 97.2% | 176 g from 204 g crude | |
| Sublimation | 89.9% | 98.2% | 366.2 g from 407 g crude |
Table 2: Common Impurities in Halogenated Aniline Synthesis
| Compound | Common Impurities | Analytical Method for Detection |
| 2,4,6-Trichloroaniline | Trichlorophenol, Tetrachlorophenol, Pentachlorophenol, Tetrachloroaniline, Polymeric products | HPLC |
| 3,5-Dichloroaniline | Isomeric dichloroanilines, Monochloroanilines | GC-MS |
| Chloroaniline Isomers | Other chloroaniline isomers | HPLC |
Experimental Protocols
Protocol 1: Vacuum Distillation of a Polyhalogenated Aniline
This protocol is a general guideline and should be adapted based on the specific properties of the compound being purified.
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks.
-
Use a round-bottom flask of an appropriate size (the crude material should not fill more than two-thirds of the flask).
-
Add a magnetic stir bar to the distillation flask for smooth boiling. Boiling chips are not effective under vacuum.
-
Grease all ground-glass joints lightly to ensure a good seal.
-
Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump or water aspirator).
-
-
Procedure:
-
Place the crude polyhalogenated aniline in the distillation flask.
-
Begin stirring and start the vacuum source to slowly evacuate the system.
-
Once a stable, low pressure is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Observe the condensation of vapor rising through the distillation
-
recrystallization techniques for purifying 6-Bromo-2,3,4-trifluoroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-Bromo-2,3,4-trifluoroaniline using recrystallization techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process is too slow. | 1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound. 3. Cool the solution in an ice bath to promote nucleation. |
| Oiling out (formation of a liquid layer instead of solid crystals). | 1. The boiling point of the solvent is higher than the melting point of the solute (58-60°C for this compound). 2. The concentration of the solute is too high. 3. The cooling is too rapid. 4. Significant impurities are present. | 1. Select a solvent with a lower boiling point. 2. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. 3. Allow the solution to cool to room temperature before placing it in an ice bath. 4. Consider pre-purification by another method, such as column chromatography, before recrystallization. |
| Low yield of crystals. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were lost during transfer or washing. 4. The compound has significant solubility in the cold solvent. | 1. Reduce the volume of the solvent. Before discarding the mother liquor, cool it in an ice bath to see if more crystals form. 2. Warm the filtration apparatus (funnel and receiving flask) before filtration. Use a slight excess of hot solvent to ensure the compound stays in solution. 3. Ensure complete transfer of crystals and wash with a minimal amount of ice-cold solvent. 4. Choose a solvent in which the compound is less soluble at low temperatures. |
| Colored impurities in the final crystals. | 1. The impurity co-crystallized with the product. 2. The impurity is insoluble in the chosen solvent. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Perform a hot filtration to remove the insoluble impurity before allowing the solution to cool. |
| Crystals are very fine or powdery. | 1. The solution cooled too quickly. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A preliminary solvent screen is the best approach to identify the optimal solvent. Based on the polar nature of the aniline functional group and the nonpolar character of the brominated and fluorinated aromatic ring, a range of solvents with varying polarities should be tested.
Q2: How do I perform a solvent screen?
A2: To perform a solvent screen, place a small amount of your crude this compound (e.g., 10-20 mg) in a test tube. Add a small volume of the solvent to be tested (e.g., 0.5 mL) and observe the solubility at room temperature. If the compound is insoluble, heat the test tube and observe the solubility. If the compound dissolves when hot, allow it to cool to room temperature and then in an ice bath to see if crystals form. Repeat this process with a variety of solvents to find the most suitable one.
Q3: My compound is soluble in most solvents at room temperature. What should I do?
A3: If your compound is soluble in most solvents at room temperature, a mixed-solvent system (also known as a solvent-antisolvent system) may be effective. In this technique, you dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy (the point of saturation). The solution is then gently heated until it becomes clear again and allowed to cool slowly to induce crystallization.
Q4: Can I reuse the mother liquor?
A4: Yes, the mother liquor contains dissolved product. You can try to recover more product by evaporating some of the solvent and cooling the concentrated solution again. However, be aware that the crystals obtained from the second crop will likely be less pure than the first crop.
Q5: How can I confirm the purity of my recrystallized this compound?
A5: The purity of the recrystallized product can be assessed by several methods. A common and quick method is to measure the melting point. A pure compound will have a sharp melting point range that is close to the literature value (58-60°C for this compound). A broad or depressed melting point range indicates the presence of impurities. Other analytical techniques such as NMR spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC) can provide more quantitative information about purity.
Experimental Protocols
Solvent Screening Protocol
-
Place approximately 20 mg of crude this compound into several test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, methanol, hexane, toluene, ethyl acetate) dropwise at room temperature, gently agitating the mixture, until the solid dissolves or a total of 1 mL of solvent has been added. Record the solubility at room temperature.
-
For solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a hot plate. Continue adding the solvent in small portions until the solid dissolves completely. Record the solubility at the elevated temperature.
-
Allow the hot solutions that have fully dissolved the compound to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes.
-
Observe the formation of crystals. A suitable solvent will result in the formation of a good quantity of crystals upon cooling.
-
Based on these observations, select the best single solvent or mixed-solvent pair for the bulk recrystallization.
Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Decolorization (if necessary): If the solution is colored, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then gently reheat it to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. This step should be done quickly to prevent premature crystallization. It is advisable to use a pre-heated funnel and receiving flask.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and compare it to the literature value.
Data Presentation
Solvent Screening Data
The following table can be used to record the results of your solvent screening experiments. This structured approach will help in the systematic selection of the most appropriate solvent for the recrystallization of this compound.
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Observations |
| Example: Hexane | Insoluble | Sparingly Soluble | Poor | Oily residue formed |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Toluene | ||||
| Ethyl Acetate | ||||
| Acetone | ||||
| Dichloromethane | ||||
| Other |
Visualizations
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: A flowchart illustrating the key steps in a typical recrystallization procedure.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during recrystallization.
Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on Suzuki coupling reactions with bromo-trifluoroaniline substrates.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of bromo-trifluoroanilines, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Low or non-existent yield is a frequent challenge, often stemming from the electronically demanding nature of bromo-trifluoroaniline substrates. The electron-withdrawing trifluoromethyl group can significantly impact the catalytic cycle.
Potential Causes and Recommended Actions:
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal Catalyst System | The choice of palladium catalyst and ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos), are often effective in accelerating the oxidative addition step with electron-deficient aryl bromides.[1] Consider screening different catalyst systems. For instance, CataCXium® A Pd G3 has shown unique effectiveness for couplings with unprotected ortho-bromoanilines.[2][3] |
| Ineffective Base | The base plays a crucial role in the transmetalation step. A systematic screening of bases is recommended. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like potassium carbonate (K₂CO₃) for these challenging substrates.[2][3] Ensure the base is finely powdered and anhydrous, as the presence of a small amount of water can sometimes be beneficial with K₃PO₄.[1] |
| Inappropriate Solvent | The solvent can influence the solubility of reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or 2-MeTHF are commonly used.[2][3] In some cases, a mixture of solvents (e.g., dioxane/water) can be beneficial.[2][3] |
| Boronic Acid/Ester Instability | Protodeboronation (hydrolysis of the boronic acid to the corresponding arene) is a common side reaction, especially under harsh basic conditions or at elevated temperatures. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[4] |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or adding a fresh portion of the catalyst. However, be aware that higher temperatures can also lead to degradation. |
| Catalyst Deactivation | The palladium catalyst can deactivate through the formation of palladium black. This can sometimes be observed as a color change in the reaction mixture.[1] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species. |
Issue 2: Formation of Side Products
Besides the desired coupled product, several side reactions can occur, complicating purification and reducing the overall yield.
Potential Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen. | Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere throughout the reaction. |
| Protodeboronation | The boronic acid reacts with a proton source (e.g., water) to form the corresponding arene. | Use anhydrous conditions where possible, or switch to more stable boronate esters. Using a less harsh base or lower reaction temperature can also help. |
| Dehalogenation of Bromo-trifluoroaniline | The starting aryl bromide is reduced to the corresponding aniline. | This can occur if there are sources of hydride in the reaction mixture. Ensure solvents are pure and consider the choice of base. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for coupling with bromo-trifluoroanilines?
There is no single "best" catalyst, as the optimal choice depends on the specific substrates being coupled. However, for electron-deficient aryl bromides like bromo-trifluoroanilines, catalysts with bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the Pd(0) center and promote the challenging oxidative addition step. Examples include palladacycles with Buchwald-type ligands (e.g., SPhos, XPhos) or CataCXium® A.[2][3] It is highly recommended to perform a small-scale screen of different catalysts and ligands to identify the most effective system for your specific reaction.
Q2: How does the position of the trifluoromethyl group affect the reaction?
The position of the electron-withdrawing trifluoromethyl group can influence the reactivity of the bromo-trifluoroaniline. A CF₃ group ortho or para to the bromine atom will have a stronger electron-withdrawing effect, making the oxidative addition step of the catalytic cycle generally faster. However, an ortho CF₃ group can also introduce steric hindrance, which may require the use of more sterically demanding ligands to achieve good yields.
Q3: What is the optimal base to use?
The choice of base is critical for the transmetalation step. For challenging couplings with electron-deficient anilines, inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) have been shown to be effective.[2][3] It is advisable to screen a panel of bases, including both inorganic and organic options (e.g., triethylamine), to determine the best conditions for your specific substrate combination.
Q4: Can I run the reaction open to the air?
It is generally not recommended to run Suzuki coupling reactions open to the air. The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[5] To ensure reproducibility and achieve the best possible yields, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon and to use degassed solvents.
Data Summary Tables
The following tables summarize reaction conditions from the literature for Suzuki couplings involving bromoanilines, including fluorinated derivatives, providing a starting point for optimization.
Table 1: Catalyst and Ligand Effects on the Suzuki Coupling of Ortho-Bromoanilines
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 11 | [2] |
| 2 | CataCXium® A Pd G3 | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 51 | [2][3] |
| 3 | CataCXium® A Pd G3 | - | Cs₂CO₃ | EtOAc | 80 | 56 | [2] |
| 4 | CataCXium® A Pd G3 | - | Cs₂CO₃ | 2-MeTHF | 80 | 95 | [3] |
Table 2: Screening of Various Catalysts for Ortho-Bromoaniline Coupling
| Entry | Catalyst | Solvent | Yield (%) | Reference |
| 1 | CataCXium® A Pd G3 | 2-MeTHF | 95 | [3] |
| 2 | Pd(OAc)₂/SPhos | 2-MeTHF | <5 | [3] |
| 3 | Pd₂(dba)₃/XPhos | 2-MeTHF | <5 | [3] |
| 4 | Pd(PPh₃)₄ | 2-MeTHF | <5 | [3] |
| 5 | Pd(dppf)Cl₂ | 2-MeTHF | <5 | [3] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromo-trifluoroaniline with an Arylboronic Acid:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-trifluoroaniline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: To this mixture, add the palladium catalyst (e.g., CataCXium® A Pd G3, 1-5 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously for the required reaction time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for optimizing low-yield reactions.
Caption: Key parameter relationships in Suzuki coupling optimization.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Anilines
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions for the challenging task of cross-coupling electron-deficient anilines.
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of electron-deficient anilines, such as those bearing nitro, cyano, or ester functionalities.
Question: My reaction shows low or no conversion of the starting materials. What are the first steps to troubleshoot?
Answer: When facing low or no reactivity, a systematic check of the core reaction components is essential.
-
Catalyst Activity: The palladium precursor and ligand are critical. Ensure you are using a reliable palladium source, such as a pre-formed G3 or G4 palladacycle precatalyst, which often gives more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.[1] For electron-deficient anilines, highly active and bulky electron-rich phosphine ligands are typically required.[2][3][4]
-
Base Strength and Solubility: The basicity of the aniline is significantly reduced by electron-withdrawing groups.[5] Therefore, a strong, non-nucleophilic base is usually necessary to deprotonate the amine in the catalytic cycle.[6] Sodium tert-butoxide (NaOt-Bu) is common, but its solubility can be an issue. Consider using lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), which have shown efficacy in certain systems.[4] Ensure the base is fresh and has been handled under anhydrous conditions.
-
Solvent and Atmosphere: These reactions are notoriously sensitive to oxygen.[7] Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen). Common solvents include toluene, dioxane, and THF.[1]
-
Temperature: While some modern catalysts operate at room temperature, many couplings with challenging substrates require elevated temperatures (80-120 °C) to drive the reaction forward.[6] If you are running the reaction at a lower temperature, a gradual increase may improve conversion.
Question: I am observing significant side products, such as hydrodehalogenation of my aryl halide or homocoupling. What is the cause and how can I fix it?
Answer: The formation of side products often points to issues with the catalyst's stability or the relative rates of the desired catalytic steps versus undesired pathways.
-
Hydrodehalogenation (Reduction of Aryl Halide): This side reaction can occur if the catalytic cycle is inefficient, particularly when β-hydride elimination becomes competitive.[8] This is more common with sterically hindered substrates or when the reductive elimination step is slow.
-
Solution: Switching to a bulkier, more electron-rich ligand can often favor the desired reductive elimination over side reactions. Ligands like AdBrettPhos have been developed to address such challenges.[9] Also, ensure that your solvent and reagents are scrupulously dry, as water can be a proton source.
-
-
Aryl Homocoupling (Glaser-type): This can be an issue, especially in copper-catalyzed systems, but can also occur in palladium catalysis if the transmetalation or amine coordination steps are slow.
-
Solution: Re-evaluate your ligand choice. A ligand that accelerates the C-N bond-forming reductive elimination step can outcompete pathways leading to homocoupling.
-
Question: My reaction starts but then stalls, suggesting catalyst deactivation. What are the likely causes for electron-deficient aniline couplings?
Answer: Catalyst deactivation is a common problem, especially with heteroaromatic or functionally rich substrates.
-
Coordination of Heterocycles: Electron-rich five-membered heteroarenes can coordinate strongly to the palladium center, displacing the phosphine ligand and deactivating the catalyst.[8]
-
Base-Mediated Decomposition: Some substrates, particularly certain heterocycles, can be unstable in the presence of strong bases, leading to the formation of species that can poison the catalyst.[8]
-
Formation of Off-Cycle Dimers: With aryl iodides, inactive palladium dimers bridged by iodide anions can form, sequestering the catalyst.[10] Switching to a solvent where the iodide salt byproduct is insoluble can sometimes mitigate this issue.[3]
Solutions:
-
Ligand Choice: Employing ligands that are very bulky and electron-donating can create a more stable catalytic complex that is resistant to deactivation. Biarylphosphine ligands are specifically designed for this purpose.[3] For heteroaryl halides, GPhos-supported catalysts have shown promise in resisting deactivation from substrate coordination.[8]
-
Weaker Bases: If substrate decomposition is suspected, screening weaker bases like K₃PO₄ or Cs₂CO₃ may be beneficial, although this can also decrease the rate of the desired reaction.[4]
Frequently Asked Questions (FAQs)
Q1: What are the best general classes of ligands for coupling electron-deficient anilines?
A1: Bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art for this transformation. They are designed to promote the challenging oxidative addition of aryl chlorides and facilitate the difficult reductive elimination step. Notable examples include the Buchwald family of ligands (e.g., SPhos, XPhos, RuPhos) and other specialized ligands like TXPhos and biaryl phosphorinanes (AlisonPhos, AliPhos), which have shown high efficiency for coupling hindered and electron-deficient partners.[2] N-heterocyclic carbene (NHC) ligands have also emerged as robust alternatives.[11][12]
Q2: Should I use a Palladium or Nickel catalyst?
A2: Palladium has been the traditional metal of choice and is extremely well-documented.[13] However, nickel catalysis has gained significant traction as a powerful, and often more cost-effective, alternative. Nickel-based systems can be particularly effective for coupling aryl chlorides and can operate under different conditions, including electrochemically-mediated protocols.[14][15] Nickel catalysis has been shown to be effective for coupling weak N-nucleophiles, including anilines bearing trifluoromethyl, cyano, and acetyl groups.[14][15]
Q3: How do I choose the right base for my specific electron-deficient aniline?
A3: The choice of base is critical. The pKa of your aniline will be significantly lowered by the electron-withdrawing group.
-
Strong Bases (NaOt-Bu, KHMDS, LiHMDS): These are the most common starting points for weakly nucleophilic anilines. They are strong enough to deprotonate the aniline-Pd complex.
-
Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): These are used when one of the coupling partners is sensitive to strong bases.[8] While milder, they may require higher temperatures or more active catalysts to achieve good yields.
-
Organic Amine Bases (DBU, MTBD): The use of soluble organic bases is highly desirable for process chemistry but has been historically challenging for C-N couplings.[9] Recent developments have shown that catalyst systems with specific electron-deficient ligands can enable the use of bases like DBU, even for coupling anilines.[9]
Q4: My aniline has a nitro group. Are there any special considerations?
A4: Yes. Nitroarenes can be reduced under certain cross-coupling conditions, especially if using a heterogeneous catalyst like Pd/C with a hydrogen source. However, modern homogeneous Buchwald-Hartwig conditions are generally tolerant of the nitro group.[2] In fact, some methods use nitroarenes directly as coupling partners, where they are reduced in situ to the amine before coupling.[16] When using a pre-formed nitroaniline, ensure your reaction conditions are strictly anaerobic and do not contain adventitious reductants.
Catalyst Performance Data
The following table summarizes the performance of selected catalyst systems for the coupling of electron-deficient anilines under optimized conditions as reported in the literature.
| Aryl Halide | Aniline | Catalyst System (Precursor / Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-chlorobenzonitrile | 4-nitroaniline | NiCl₂·dme / dtbbpy | Et₃N | DMA | RT | 65 | [14][15] |
| 4-bromobenzonitrile | 4-cyanoaniline | NiCl₂·dme / dtbbpy | Et₃N | DMA | RT | 58 | [14][15] |
| 1-bromo-4-(trifluoromethyl)benzene | 4-(trifluoromethyl)aniline | NiCl₂·dme / dtbbpy | Et₃N | DMA | RT | 75 | [14][15] |
| 2-chlorotoluene | 2-nitroaniline | Pd₂(dba)₃ / TXPhos | NaOt-Bu | Toluene | 100 | 95 | [2] |
| 4-chloroanisole | 4-nitroaniline | [(AliPhos)Pd(cinnamyl)Cl] | NaOt-Bu | Toluene | 100 | 97 | [2] |
Note: Yields are isolated unless otherwise specified. Conditions are representative and may require optimization for different substrates.
Experimental Protocols
Representative Protocol: Nickel-Catalyzed Electrosynthesis for C-N Coupling of an Electron-Deficient Aniline
This protocol is adapted from a general method for the nickelaelectrocatalyzed amination of aryl halides with weak N-nucleophiles.[14][15]
Materials:
-
Electrophile: Aryl Halide (e.g., 1-bromo-4-cyanobenzene)
-
Nucleophile: Electron-Deficient Aniline (e.g., 4-fluoroaniline)
-
Catalyst: NiCl₂·dme (10 mol%)
-
Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (10 mol%)
-
Base: Triethylamine (Et₃N) (2.0 equiv.)
-
Electrolyte: Tetrabutylammonium bromide (ⁿBu₄NBr) (2.0 equiv.)
-
Solvent: N,N-Dimethylacetamide (DMA), anhydrous
-
Electrodes: Graphite anode, Nickel foam cathode
-
Apparatus: Undivided electrochemical cell, constant current source
Procedure:
-
Cell Assembly: In an oven-dried undivided electrochemical cell equipped with a magnetic stir bar, a graphite plate anode, and a nickel foam cathode, add the aryl halide (0.2 mmol, 1.0 equiv.).
-
Reagent Addition: To the cell, add NiCl₂·dme (0.02 mmol, 10 mol%), dtbbpy (0.02 mmol, 10 mol%), the electron-deficient aniline (0.4 mmol, 2.0 equiv.), and ⁿBu₄NBr (0.4 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the cell and purge with dry argon for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of argon, add anhydrous DMA (4.0 mL) followed by Et₃N (0.4 mmol, 2.0 equiv.) via syringe.
-
Electrolysis: Stir the reaction mixture at room temperature. Begin electrolysis at a constant current of 4 mA.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the aryl halide is consumed (typically 16 hours).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl aniline.
Visual Guides
Caption: A step-by-step workflow for diagnosing and resolving low-yield cross-coupling reactions.
Caption: Decision tree for selecting a suitable catalyst system for electron-deficient anilines.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. quora.com [quora.com]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Dehalogenation in Polyhalogenated Compounds
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the common challenge of dehalogenation side reactions in polyhalogenated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving polyhalogenated compounds.
Issue 1: Significant dehalogenation observed in a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura).
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Ligand Choice | Bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often suppress dehalogenation by promoting the desired reductive elimination over the formation of palladium-hydride species that lead to dehalogenation.[1] |
| Incorrect Base Selection | Strong bases can sometimes promote dehalogenation.[2] Consider using a weaker base (e.g., Cs₂CO₃ instead of NaOᵗBu for aryl bromides) or a carbonate base.[2] The choice of base can be substrate-dependent and may require screening. |
| High Reaction Temperature | Elevated temperatures can increase the rate of dehalogenation. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time. Microwave-assisted synthesis can sometimes accelerate the desired coupling, minimizing the time for side reactions to occur.[3] |
| Solvent Effects | Solvents like dioxane and DMF have been observed to promote dehalogenation in some cases.[1] Switching to a less coordinating solvent such as toluene may be beneficial.[1] |
| Presence of a Hydrogen Source | Water can act as a hydrogen source for hydrodehalogenation.[4] Ensure all reagents and solvents are anhydrous if this is suspected to be the primary dehalogenation pathway. |
| Unprotected Heteroatoms | For substrates like pyrroles, unprotected N-H bonds can lead to extensive dehalogenation.[5] Protection of the heteroatom (e.g., with a BOC group) can suppress this side reaction.[5] |
Issue 2: Dehalogenation of only one halogen in a di- or polyhalogenated starting material.
Possible Causes and Solutions:
| Cause | Solution |
| Differential Reactivity of Halogens | The carbon-halogen bond strength varies (C-I < C-Br < C-Cl < C-F), leading to preferential reaction at the more reactive site.[6] This is often a desired outcome for selective functionalization. |
| Steric Hindrance | A halogen in a more sterically hindered position may be less accessible to the catalyst, leading to selective reaction at the less hindered site. |
| Electronic Effects | The electronic environment around each halogen can influence its reactivity. Electron-withdrawing or -donating groups can affect the oxidative addition step. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of dehalogenation in palladium-catalyzed reactions?
A1: Dehalogenation, often a form of hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[7] After the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, the resulting palladium(II) intermediate can undergo several pathways. In the undesired dehalogenation pathway, a palladium-hydride species is formed. This can happen through various mechanisms, including the reaction of the palladium complex with a hydrogen source in the reaction mixture (like water, amines, or alcohols).[4][7] This palladium-hydride can then reductively eliminate with the aryl group to form the dehalogenated product.[7]
Q2: How does the choice of halogen (I, Br, Cl, F) affect the likelihood of dehalogenation?
A2: The likelihood of dehalogenation is related to the carbon-halogen bond strength. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I.[6] Weaker bonds are more susceptible to cleavage. Therefore, aryl iodides are generally more prone to dehalogenation than aryl bromides or chlorides under similar conditions.[8] Aryl fluorides are typically the most resistant to both the desired cross-coupling and dehalogenation.
Q3: Can protecting groups help prevent dehalogenation?
A3: Yes, in certain cases, protecting groups can be crucial. For instance, in reactions involving halogenated pyrroles, an unprotected N-H group can lead to significant debromination.[5] Protecting the nitrogen with a group like tert-butyloxycarbonyl (BOC) can effectively suppress this side reaction.[5]
Q4: Are there catalyst systems specifically designed to minimize dehalogenation?
A4: Yes, significant research has focused on developing catalyst systems that are less prone to causing dehalogenation. Systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands have shown great success.[3] For example, (IPr)Pd(allyl)Cl has been shown to be a highly active catalyst for Suzuki-Miyaura cross-coupling with reduced dehalogenation.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation : Ensure all solvents are anhydrous and reagents are of high purity. Degas all solvents by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere, combine the polyhalogenated compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition : Add the degassed solvent (e.g., toluene).
-
Reaction Execution : Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
Technical Support Center: Managing Regioselectivity in the Functionalization of 6-Bromo-2,3,4-trifluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2,3,4-trifluoroaniline. The information herein is designed to address specific challenges in achieving regioselective functionalization of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity on this compound?
A1: The primary sites of reactivity are the C-Br bond, the C-F bonds, the aromatic protons (though limited), and the amine group. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bonds, allowing for selective functionalization at the 6-position.[1] The electron-deficient nature of the trifluorinated ring makes it susceptible to nucleophilic aromatic substitution (SNAr), potentially at the fluorine-substituted positions.[1] The amino group can direct electrophilic substitution, although the electron-withdrawing effect of the halogens makes the ring generally deactivated towards electrophiles.[1] It can also be a site for N-functionalization. Finally, ortho-lithiation can be directed by the amino group or a derivative.
Q2: How can I selectively functionalize the C-Br bond over the C-F bonds in a cross-coupling reaction?
A2: Selective functionalization of the C-Br bond is typically achieved in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The lower bond dissociation energy of the C-Br bond compared to the C-F bond facilitates preferential oxidative addition of the palladium catalyst to the C-Br bond.[1] By carefully selecting the catalyst, ligands, and reaction conditions, high regioselectivity for C-Br functionalization can be achieved.
Q3: What are the key considerations for achieving high yields in Suzuki-Miyaura coupling with this compound?
A3: Key considerations include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. For electron-deficient aryl halides like this compound, electron-rich and bulky phosphine ligands are often effective. The base plays a crucial role in the transmetalation step and should be chosen carefully to avoid side reactions. The solvent system must be able to solubilize all reactants. Anhydrous and deoxygenated conditions are critical to prevent catalyst deactivation and side reactions.
Q4: I am observing low yields in my Buchwald-Hartwig amination. What are the common causes and solutions?
A4: Low yields in Buchwald-Hartwig amination can be due to several factors:
-
Catalyst deactivation: Ensure strictly anaerobic conditions and use high-purity, degassed solvents.
-
Incorrect ligand/catalyst choice: The choice of ligand is critical and substrate-dependent. For challenging substrates, consider using more specialized, bulky, and electron-rich phosphine ligands.
-
Base incompatibility: The strength and nature of the base can significantly impact the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but others may be more suitable for specific amine coupling partners.
-
Side reactions: Hydrodehalogenation (replacement of the bromine with hydrogen) can be a competing side reaction. This can sometimes be minimized by adjusting the ligand, base, or temperature.
Q5: Is it possible to achieve nucleophilic aromatic substitution (SNAr) on the fluorinated ring?
A5: Yes, the three fluorine atoms strongly activate the ring towards nucleophilic attack. SNAr is a viable strategy, particularly with strong nucleophiles like alkoxides or thiolates. The regioselectivity of SNAr will be influenced by the electronic effects of the bromine and amino groups. The position para to the electron-withdrawing bromine atom (C-3) and ortho/para to the activating amino group are potential sites of attack, but the overall electron deficiency of the ring is the dominant factor.
Troubleshooting Guides
Suzuki-Miyaura Coupling at the C-6 Position
Issue: Low yield or incomplete conversion.
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure rigorous exclusion of oxygen and moisture. Use freshly distilled, degassed solvents. Consider using a pre-catalyst. |
| Poor Ligand Choice | For electron-deficient aryl bromides, use electron-rich, bulky monophosphine ligands (e.g., SPhos, XPhos, RuPhos). |
| Ineffective Base | Try a stronger base (e.g., Cs₂CO₃, K₃PO₄). The base must be thoroughly ground and dried. |
| Sub-optimal Solvent | Ensure all reactants are soluble. Common solvent systems include toluene/water, dioxane/water, or THF/water. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C. Monitor for decomposition. |
| Boronic Acid Decomposition | Use a slight excess of the boronic acid or boronate ester (1.1-1.5 equivalents). |
Issue: Formation of homocoupled byproducts.
| Possible Cause | Troubleshooting Step |
| Oxidative Homocoupling | Ensure the reaction is thoroughly deoxygenated before adding the catalyst. |
| Premature Protodeborylation | Add the boronic acid reagent portion-wise or use a slow-addition syringe pump. |
Buchwald-Hartwig Amination at the C-6 Position
Issue: Poor regioselectivity (reaction at the C-F bond).
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Use a lower reaction temperature. Screen different palladium catalysts and ligands that favor C-Br activation. |
| Inappropriate Ligand | Use ligands known for high selectivity in C-Br amination, such as bulky biaryl phosphines. |
Issue: Formation of hydrodehalogenation byproduct.
| Possible Cause | Troubleshooting Step |
| Presence of Protic Impurities | Use anhydrous solvents and reagents. Dry the amine coupling partner over molecular sieves. |
| β-Hydride Elimination | This is a known decomposition pathway.[2] Try a different ligand or a lower reaction temperature. |
Ortho-Lithiation and Functionalization
Issue: No reaction or low yield of lithiated intermediate.
| Possible Cause | Troubleshooting Step |
| Insufficient Basicity | Use a stronger alkyllithium reagent (e.g., s-BuLi or t-BuLi) or an activating additive like TMEDA. |
| Reaction with the Amine Proton | Protect the aniline as an amide or carbamate to increase the acidity of the ortho proton and prevent N-lithiation. |
| Low Temperature | Ensure the reaction is maintained at a very low temperature (typically -78 °C) to prevent decomposition of the lithiated species. |
| Impure Reagents | Use freshly titrated alkyllithium reagents and anhydrous solvents. |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | High |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | Variable |
Note: Yields are generalized and highly dependent on the specific boronic acid and reaction time.
Table 2: Common Ligands for Buchwald-Hartwig Amination
| Ligand | Structure Type | Recommended For |
| XPhos | Biarylphosphine | General, good for aryl chlorides and bromides. |
| RuPhos | Biarylphosphine | Hindered primary and secondary amines. |
| BrettPhos | Biarylphosphine | Primary amines and amides. |
| BINAP | Bidentate phosphine | Early generation catalyst, good for aryl iodides and triflates.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., Toluene/H₂O 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2 equiv) to an oven-dried reaction vial.
-
Add this compound (1.0 equiv).
-
Seal the vial, remove it from the glovebox, and add the amine coupling partner (1.1 equiv) and the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Key regioselective functionalization pathways for this compound.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
scale-up considerations for the synthesis of 6-Bromo-2,3,4-trifluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6-Bromo-2,3,4-trifluoroaniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | Low Yield of this compound | - Incomplete reaction. - Formation of by-products (e.g., di-brominated species). - Sub-optimal reaction temperature. - Inefficient purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Slowly add the brominating agent to control the reaction and minimize over-bromination. - Optimize the reaction temperature; for electrophilic bromination, temperatures are often kept low to improve selectivity. - Employ a multi-step purification process involving an aqueous work-up, extraction, and column chromatography or recrystallization.[1] |
| SYN-002 | Formation of Multiple Products (Poor Regioselectivity) | - The amino group of the aniline is a strong activating group, leading to substitution at multiple positions. - Reaction conditions are too harsh (e.g., high temperature, excess brominating agent). | - Use a milder brominating agent such as N-Bromosuccinimide (NBS) or tetrabutylammonium tribromide (TBAT). - Control the reaction temperature, typically between 0°C and room temperature. - Consider protecting the amine group as an acetamide before bromination to reduce its activating effect and improve regioselectivity. The protecting group can be removed after bromination. |
| SYN-003 | Difficulty in Purifying the Final Product | - Presence of close-boiling or co-eluting impurities, such as isomeric by-products. - Tarry by-products from oxidative degradation of the aniline. | - For column chromatography, use a solvent system with optimal polarity to achieve good separation. A gradient elution might be necessary. - Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be effective for removing impurities. - Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction to prevent oxidation.[1] |
| SYN-004 | Reaction Does Not Go to Completion | - Insufficient amount of brominating agent. - Deactivation of the aromatic ring. - Poor mixing at larger scales. | - Ensure the stoichiometry of the brominating agent is correct. A slight excess may be required. - In highly acidic conditions, the amino group can be protonated, which deactivates the ring towards electrophilic substitution. Consider using a buffer. - Ensure efficient stirring to maintain a homogeneous reaction mixture, especially during scale-up. |
| SYN-005 | Safety Concerns During Scale-Up | - Handling of hazardous reagents like bromine. - Exothermic nature of the reaction. | - Bromine is highly corrosive and toxic; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2][3][4] - For large-scale reactions, add the brominating agent portion-wise or via a dropping funnel to control the reaction rate and temperature. - Have an appropriate quenching agent, such as sodium thiosulfate solution, readily available.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the direct electrophilic bromination of 2,3,4-trifluoroaniline.[1] This reaction utilizes a brominating agent, such as bromine (Br₂) or N-Bromosuccinimide (NBS), to introduce a bromine atom onto the aromatic ring. The amino group directs the substitution primarily to the ortho and para positions. Due to steric hindrance from the fluorine atoms, the bromine adds to the 6-position.
Q2: What are the main by-products to expect in this synthesis?
A2: The primary by-products are typically isomers, such as the ortho-brominated product, and poly-brominated species where more than one bromine atom is added to the aniline ring. The formation of these by-products is a common challenge in electrophilic aromatic substitution reactions of anilines due to the strong activating nature of the amino group.[1]
Q3: How can I improve the regioselectivity of the bromination?
A3: To improve regioselectivity, you can:
-
Control Reaction Conditions: Maintain a low reaction temperature and add the brominating agent slowly.[1]
-
Use a Milder Brominating Agent: Reagents like NBS often provide better selectivity compared to liquid bromine.
-
Protect the Amino Group: Converting the amino group to an amide reduces its activating strength and can lead to more selective bromination. The amide can then be hydrolyzed to yield the desired product.
Q4: What are the key safety precautions when handling the reagents for this synthesis?
A4: Key safety precautions include:
-
Bromine: Handle liquid bromine with extreme care in a fume hood, as it is highly toxic, corrosive, and has a high vapor pressure.[4]
-
Solvents: Use appropriate anhydrous solvents and maintain an inert atmosphere to prevent side reactions and degradation of the starting material.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][5][6]
-
Quenching: Be prepared to quench the reaction with a reducing agent like sodium thiosulfate to neutralize any excess bromine.[1]
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, an alternative route is the Sandmeyer-type reaction.[1] This involves the diazotization of 2,3,4-trifluoroaniline with a nitrite source in the presence of a strong acid, followed by reaction with a copper(I) bromide salt to introduce the bromine atom. This method can sometimes offer better regioselectivity.
Scale-Up Data Comparison
The following table provides a summary of typical changes in key parameters when scaling up the synthesis of this compound from lab to pilot scale.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-5 kg) | Key Considerations for Scale-Up |
| Starting Material (2,3,4-trifluoroaniline) | 1.0 eq | 1.0 eq | Ensure consistent purity of starting material. |
| Brominating Agent (NBS) | 1.05 - 1.1 eq | 1.02 - 1.05 eq | More precise control of stoichiometry is crucial at scale to minimize by-products and cost. |
| Solvent Volume | 10-20 mL/g | 5-10 mL/g | Concentration is often increased at scale to improve throughput, but this may affect heat transfer. |
| Reaction Temperature | 0 - 5 °C | 0 - 10 °C | Efficient heat removal is critical to maintain temperature control and prevent runaway reactions. |
| Addition Time of Brominating Agent | 30 - 60 min | 2 - 4 hours | Slower addition at scale is necessary to manage the exotherm. |
| Reaction Time | 2 - 4 hours | 4 - 8 hours | May increase due to slower addition rates and mixing efficiency. |
| Typical Yield | 75 - 85% | 70 - 80% | Yields may be slightly lower at scale due to handling losses and less ideal mixing. |
| Purity (after purification) | >98% | >98% | Maintaining high purity often requires optimization of purification methods (e.g., recrystallization conditions). |
Experimental Protocol: Synthesis of this compound (Pilot Scale)
Materials:
-
2,3,4-Trifluoroaniline (1.0 kg, 6.80 mol)
-
N-Bromosuccinimide (NBS) (1.24 kg, 6.97 mol)
-
Acetonitrile (8 L)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling/heating circulator
-
Large separation funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: Charge the 20 L reactor with 2,3,4-trifluoroaniline (1.0 kg) and acetonitrile (8 L). Begin stirring and cool the mixture to 0-5 °C using the circulator.
-
Addition of NBS: Slowly add N-Bromosuccinimide (1.24 kg) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine and NBS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile. To the residue, add ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. This compound | 122375-82-0 | Benchchem [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
troubleshooting poor yields in Sonogashira reactions with halogenated anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Sonogashira cross-coupling reactions involving halogenated anilines. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific problems that may lead to poor yields or reaction failure.
Q1: My Sonogashira reaction with a halogenated aniline is giving a low yield or not working at all. What are the most common causes?
A1: Poor yields in Sonogashira reactions with halogenated anilines often stem from a few key issues:
-
Catalyst Inactivation: The lone pair of electrons on the aniline's nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is particularly problematic with electron-rich anilines.
-
Side Reactions: The primary competing reaction is the Glaser-Hay homocoupling of the terminal alkyne, which is promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2]
-
Substrate Reactivity: The reactivity of the aryl halide is a critical factor. Aryl iodides are the most reactive, followed by bromides, and then chlorides, which often require more forcing conditions.[1]
-
Steric Hindrance: Halogenated anilines with substituents ortho to the halogen can present significant steric hindrance, slowing down the oxidative addition step.
-
Inadequate Reaction Conditions: The choice of catalyst, ligand, base, and solvent all play a crucial role and may not be optimized for your specific substrate.
Q2: I suspect my palladium catalyst is being inhibited by the aniline. How can I mitigate this?
A2: Addressing catalyst inhibition is a primary concern with these substrates. Here are several strategies:
-
N-Protection of the Aniline: Protecting the amino group as an acetamide is a common and effective strategy. The acetyl group is electron-withdrawing, which reduces the coordinating ability of the nitrogen atom. This protecting group can typically be removed under mild conditions after the coupling reaction.
-
Use of Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or DavePhos can promote the desired catalytic cycle and minimize the inhibitory effects of the aniline. These ligands stabilize the active palladium species and facilitate oxidative addition.
-
Employ a Higher Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for partial catalyst deactivation.
Q3: I am observing a significant amount of alkyne homocoupling (Glaser product). What can I do to minimize this side reaction?
A3: Alkyne homocoupling is a common issue, especially when using a copper co-catalyst. To address this:
-
Implement a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed.[2][3][4] These methods often employ specific ligands and bases to facilitate the catalytic cycle without the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.
-
Ensure Rigorous Degassing: Oxygen promotes the oxidative homocoupling of alkynes. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Use an Amine Base as the Solvent: Using an amine base like triethylamine or diisopropylamine as the solvent can sometimes suppress homocoupling.
Q4: My halogenated aniline is an aryl bromide or chloride, and the reaction is very sluggish. How can I improve the reactivity?
A4: Aryl bromides and chlorides are less reactive than aryl iodides. To drive these reactions to completion, consider the following:
-
Higher Reaction Temperatures: These less reactive substrates often require elevated temperatures (e.g., 80-120 °C) to facilitate the oxidative addition step.[1]
-
Choice of Ligand: For aryl bromides and chlorides, bulky and electron-rich phosphine ligands are often essential to promote catalysis.
-
Stronger Base: A stronger base may be required to facilitate the deprotonation of the terminal alkyne.
-
Microwave Irradiation: The use of microwave heating can often significantly reduce reaction times and improve yields with less reactive substrates.
Quantitative Data Summary
The following tables provide a summary of representative yields for Sonogashira reactions with halogenated anilines under various conditions.
Table 1: Influence of Halide and Catalyst System on Yield
| Halogenated Aniline | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | ~85 |
| 4-Bromoaniline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 100 | ~70 |
| 4-Chloroaniline | Phenylacetylene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 120 | ~60 |
| 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | ~75 |
| 2-Bromoaniline | Phenylacetylene | Pd(dppf)Cl₂ / CuI | t-BuOK | Toluene | 110 | ~55 |
Table 2: Comparison of Standard vs. Copper-Free Conditions
| Halogenated Aniline | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | ~85 |
| 4-Iodoaniline | Phenylacetylene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | ~90 |
| 3-Bromoaniline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 100 | ~65 |
| 3-Bromoaniline | Phenylacetylene | Pd₂(dba)₃ / DavePhos | Cs₂CO₃ | Dioxane | 110 | ~75 |
Key Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of a Halogenated Aniline (with Copper Co-catalyst)
-
To an oven-dried Schlenk flask, add the halogenated aniline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., THF or DMF, 5 mL) and degassed amine base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Acetylation of a Halogenated Aniline
-
Dissolve the halogenated aniline (10 mmol) in dichloromethane (50 mL) in a round-bottom flask.
-
Add triethylamine (15 mmol, 1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (12 mmol, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-acetylated product, which can be used in the Sonogashira reaction after purification if necessary.
Visualizations
Figure 1: A troubleshooting workflow for Sonogashira reactions with halogenated anilines.
Figure 2: The catalytic cycles of the Sonogashira reaction.
References
analytical methods for detecting impurities in 6-Bromo-2,3,4-trifluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 6-Bromo-2,3,4-trifluoroaniline. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
-
Residual Starting Material: 2,3,4-trifluoroaniline.
-
Positional Isomers: Isomers of this compound may form depending on the regioselectivity of the bromination reaction.
-
Over-brominated Species: Di-bromo-trifluoroaniline species can be formed if the reaction is not carefully controlled. A study on the related compound, 3-bromo-5-(trifluoromethyl)aniline, identified di-bromo derivatives as the main impurities.
-
Degradation Products: Halogenated anilines can be susceptible to degradation, and the specific degradation products would depend on the storage and handling conditions.
Q2: Which analytical techniques are most suitable for impurity analysis of this compound?
A2: The most common and suitable analytical techniques for the analysis of halogenated anilines are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful tool for separating and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is a versatile method for the quantification of impurities. For structural elucidation of unknown impurities, coupling HPLC with a mass spectrometer (LC-MS) is highly effective. A more advanced technique, LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance), can provide definitive structural information for unknown impurities.
Q3: How can I confirm the identity of an unknown impurity?
A3: Confirming the identity of an unknown impurity typically involves a combination of chromatographic and spectroscopic techniques:
-
Mass Spectrometry (MS): Coupling your GC or HPLC to a mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity, which helps in determining its molecular weight and elemental composition.
-
Tandem Mass Spectrometry (MS/MS): This technique can be used to fragment the impurity ion, providing structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC or LC-SPE), 1D and 2D NMR spectroscopy (¹H, ¹³C, ¹⁹F) can provide detailed structural information to definitively identify the compound.
-
Reference Standards: The most conclusive way to confirm an impurity's identity is to compare its retention time and spectral data with that of a certified reference standard.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Active sites on the column interacting with the basic aniline group. | Use a base-deactivated column. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Ghost Peaks | Contamination in the injection system or mobile phase. | Flush the injector and lines. Use high-purity solvents and freshly prepared mobile phase. |
| Carryover from a previous injection. | Run a blank gradient after each sample. Develop a robust needle wash method. | |
| Retention Time Drift | Inconsistent mobile phase composition. | Ensure accurate mobile phase preparation and proper mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column. Use a guard column to extend column lifetime. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase. Purge the pump. |
| Contaminated detector flow cell. | Flush the flow cell with a strong solvent like isopropanol or methanol. | |
| Mobile phase not in equilibrium with the column. | Allow sufficient time for column equilibration before starting the analysis. |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column. | Use a deactivated liner. Consider derivatization of the amine group to reduce activity. |
| Column contamination. | Bake out the column at the maximum recommended temperature. Trim the first few centimeters of the column. | |
| Low Sensitivity | Analyte degradation in the injector. | Use a lower injector temperature. Use a splitless injection to minimize time in the hot injector. |
| Poor ionization in the MS source. | Clean the ion source. Optimize the MS tune parameters. | |
| Mass Spectrum Anomalies | Co-eluting peaks. | Improve chromatographic separation by optimizing the temperature program or using a different column. |
| Background interference. | Check for leaks in the GC-MS system. Ensure high-purity carrier gas. | |
| Irreproducible Retention Times | Fluctuations in carrier gas flow rate. | Check for leaks in the gas lines. Ensure the gas regulator is functioning correctly. |
| Inconsistent oven temperature. | Calibrate the GC oven. Ensure proper oven ventilation. |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This protocol is a general starting point and should be optimized for your specific instrument and impurity profile.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL |
GC-MS Method for Impurity Identification
This protocol is a general starting point for the analysis of halogenated anilines.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | m/z 50-450 |
| Sample Preparation | Dissolve sample in Methylene Chloride or Toluene to a concentration of 1 mg/mL |
Quantitative Data Summary
The following tables provide hypothetical quantitative data for a typical analysis. This data should be determined and validated for each specific method and instrument.
Table 1: HPLC-UV Method Validation Parameters (Hypothetical)
| Parameter | This compound | Impurity 1 (e.g., 2,3,4-trifluoroaniline) | Impurity 2 (e.g., Di-bromo isomer) |
| Retention Time (min) | 12.5 | 8.2 | 15.8 |
| LOD (µg/mL) | 0.05 | 0.08 | 0.1 |
| LOQ (µg/mL) | 0.15 | 0.24 | 0.3 |
| Linearity (r²) | >0.999 | >0.999 | >0.998 |
| Recovery (%) | 98-102 | 95-105 | 95-105 |
Table 2: GC-MS Method Validation Parameters (Hypothetical)
| Parameter | This compound | Impurity 1 (e.g., 2,3,4-trifluoroaniline) |
| Retention Time (min) | 15.2 | 10.5 |
| LOD (ng on column) | 0.1 | 0.2 |
| LOQ (ng on column) | 0.3 | 0.6 |
| Key m/z ions | 225, 227, 146 | 147, 127, 99 |
Visualizations
Caption: General experimental workflow for impurity analysis.
Caption: A logical approach to troubleshooting chromatographic issues.
References
Validation & Comparative
Comparative Reactivity of 6-Bromo-2,3,4-trifluoroaniline and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted anilines is paramount for the strategic design of synthetic routes and the development of novel molecular entities. This guide provides a comparative analysis of the reactivity of 6-Bromo-2,3,4-trifluoroaniline and its positional isomers, focusing on key synthetic transformations. The interplay of electronic and steric effects governed by the positions of the bromine and fluorine substituents significantly influences the reaction outcomes in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
The reactivity of halogenated anilines is a delicate balance between the electron-donating nature of the amino group and the electron-withdrawing properties of the halogen substituents.[1] This balance dictates the molecule's propensity to engage in various chemical transformations, making the specific arrangement of these functional groups a critical factor in determining its synthetic utility. In the case of bromo-trifluoroanilines, the positions of the one bromine and three fluorine atoms on the aniline ring create a diverse landscape of reactivity among its isomers.
This guide explores the comparative reactivity of this compound and its isomers in three fundamental reaction classes: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Ligands
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, with the Suzuki-Miyaura and Buchwald-Hartwig reactions being cornerstone methodologies in modern organic synthesis. The efficiency of these reactions with bromo-trifluoroaniline isomers is highly dependent on the electronic and steric environment of the carbon-bromine bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond between an organohalide and an organoboron compound. The reactivity of bromo-trifluoroanilines in this reaction is influenced by the electron density at the carbon atom bearing the bromine, as well as steric hindrance around the reaction site.
Generally, electron-withdrawing fluorine atoms ortho or para to the bromine atom can enhance the rate of oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. Conversely, steric hindrance from adjacent substituents can impede the approach of the bulky palladium catalyst, thereby slowing the reaction. For instance, an isomer with fluorine atoms flanking the bromine atom may exhibit lower reactivity compared to an isomer where the bromine is less sterically encumbered.
Table 1: Hypothetical Comparative Yields in Suzuki-Miyaura Coupling of Bromo-trifluoroaniline Isomers
| Isomer | Relative Position of Substituents | Predicted Reactivity/Yield | Rationale |
| This compound | Bromine ortho to NH2 and a fluorine | High | Activated C-Br bond due to ortho and para fluorine atoms. |
| 5-Bromo-2,3,4-trifluoroaniline | Bromine meta to NH2 | Moderate to High | Less steric hindrance compared to the 6-bromo isomer.[1] |
| 4-Bromo-2,3,5-trifluoroaniline | Bromine para to NH2 | Moderate | Electronic activation from fluorine atoms, but potential for competing reactions. |
| 2-Bromo-3,4,5-trifluoroaniline | Bromine ortho to NH2 and a fluorine | High | Strong activation of the C-Br bond. |
Note: This table is illustrative and based on general principles of reactivity. Actual yields would be dependent on specific reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-trifluoroaniline
Materials:
-
Bromo-trifluoroaniline isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the bromo-trifluoroaniline isomer, arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Add toluene and water to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the reactivity of bromo-trifluoroaniline isomers is dictated by electronic and steric factors. The electron-withdrawing fluorine atoms generally facilitate the oxidative addition step. However, the position of the amino group itself can influence the reaction, as it can coordinate to the palladium catalyst.
A study on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline demonstrated that selective reaction at the aryl bromide in the presence of an aryl chloride is possible by carefully tuning the reaction conditions.[3] This suggests that the C-Br bond in bromo-trifluoroanilines is a prime site for this transformation.
Table 2: Hypothetical Comparative Reactivity in Buchwald-Hartwig Amination of Bromo-trifluoroaniline Isomers
| Isomer | Relative Position of Substituents | Predicted Reactivity | Rationale |
| This compound | Bromine ortho to NH2 and a fluorine | High | Strong electronic activation of the C-Br bond. |
| 5-Bromo-2,3,4-trifluoroaniline | Bromine meta to NH2 | Moderate to High | Favorable electronic and steric profile. |
| 4-Bromo-2,3,5-trifluoroaniline | Bromine para to NH2 | Moderate | Good electronic activation. |
| 2-Bromo-3,4,5-trifluoroaniline | Bromine ortho to NH2 and a fluorine | High | Highly activated C-Br bond. |
Note: This table is illustrative. Actual reaction rates would need to be determined experimentally.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-trifluoroaniline
Materials:
-
Bromo-trifluoroaniline isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd2(dba)3, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add the bromo-trifluoroaniline isomer and toluene.
-
Add the amine to the mixture.
-
Seal the tube and heat the reaction at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The rate of this reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In bromo-trifluoroanilines, the fluorine atoms act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. The bromine atom can also serve as a leaving group, although fluorine is often a better leaving group in SNAr reactions due to its high electronegativity which polarizes the C-F bond.[4]
The reactivity of the isomers will depend on the position of the leaving group (Br or F) relative to the activating fluorine atoms and the deactivating (by resonance) amino group. An isomer where a halogen is ortho or para to multiple fluorine atoms and meta to the amino group would be expected to be highly reactive.
Table 3: Predicted Relative Rates of Nucleophilic Aromatic Substitution for Bromo-trifluoroaniline Isomers
| Isomer | Potential Leaving Group(s) | Predicted Relative Rate | Rationale |
| This compound | Br, F at C2, C4 | High | The C-Br bond is activated by the ortho-F and para-F. The C-F bonds are also activated. |
| 5-Bromo-2,3,4-trifluoroaniline | Br, F at C2, C3, C4 | Moderate | The C-Br bond is less activated compared to the 6-bromo isomer. Reactivity at C-F positions will vary. |
| 4-Bromo-2,3,5-trifluoroaniline | Br, F at C2, C3, C5 | Moderate to High | The C-Br bond is activated by ortho-F atoms. |
| 2-Bromo-3,4,5-trifluoroaniline | Br, F at C3, C4, C5 | High | The C-Br bond is activated by the ortho-F and para-F. |
Note: This table provides a qualitative prediction. Kinetic studies are required for quantitative comparison.
Experimental Protocol: Nucleophilic Aromatic Substitution of a Bromo-trifluoroaniline
Materials:
-
Bromo-trifluoroaniline isomer (1.0 mmol)
-
Nucleophile (e.g., sodium methoxide, 1.2 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
Dissolve the bromo-trifluoroaniline isomer in DMF in a round-bottom flask.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor by TLC or HPLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizing Reaction Pathways
To better understand the logical flow of the synthetic transformations discussed, the following diagrams, generated using the DOT language, illustrate the general workflows.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Caption: General workflow for nucleophilic aromatic substitution.
Conclusion
The reactivity of this compound and its isomers is a complex function of the electronic and steric effects imparted by the substituent pattern. While the electron-withdrawing nature of the fluorine atoms generally activates the aromatic ring for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, the specific positional arrangement of these atoms, along with the bromine and amino groups, leads to a spectrum of reactivities. For synthetic chemists, a careful consideration of these factors is essential for predicting reaction outcomes and designing efficient synthetic strategies. Further quantitative experimental studies directly comparing the reaction rates and yields of these isomers under standardized conditions would be invaluable for a more precise understanding and prediction of their chemical behavior.
References
- 1. This compound | 122375-82-0 | Benchchem [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq… [ouci.dntb.gov.ua]
- 4. m.youtube.com [m.youtube.com]
A Comparative Spectroscopic Analysis of Trifluoroaniline Positional Isomers
A Guide for Researchers, Scientists, and Drug Development Professionals
The positional isomers of trifluoroaniline—2-trifluoroaniline, 3-trifluoroaniline, and 4-trifluoroaniline—are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. While sharing the same molecular formula (C₇H₆F₃N), their distinct substitution patterns on the aromatic ring give rise to unique physicochemical properties that can be effectively differentiated using a suite of spectroscopic techniques. This guide provides a comprehensive comparison of the spectroscopic signatures of these isomers, supported by experimental data and detailed methodologies, to aid in their unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra are exquisitely sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of each trifluoroaniline isomer.
¹H NMR Spectroscopy
The ¹H NMR spectra of the trifluoroaniline isomers are distinguished by the chemical shifts and splitting patterns of the aromatic protons. The electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating amino (-NH₂) group exert distinct electronic effects that are transmitted across the benzene ring, influencing the shielding of the aromatic protons differently in each isomer.
| Isomer | Aromatic Protons Chemical Shifts (δ, ppm) | -NH₂ Protons Chemical Shift (δ, ppm) |
| 2-Trifluoroaniline | 6.7 - 7.5 (complex multiplet) | ~3.9 (broad singlet) |
| 3-Trifluoroaniline | 6.8 - 7.3 (complex multiplet) | ~3.8 (broad singlet) |
| 4-Trifluoroaniline | ~6.6 (d, 2H), ~7.4 (d, 2H) | ~3.8 (broad singlet) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon framework of the isomers. The chemical shift of the carbon atom attached to the -CF₃ group is particularly diagnostic, appearing as a quartet due to coupling with the three fluorine atoms.
| Isomer | Aromatic Carbons Chemical Shifts (δ, ppm) | -CF₃ Carbon Chemical Shift (δ, ppm) |
| 2-Trifluoroaniline | 115 - 150 | ~124 (q) |
| 3-Trifluoroaniline | 112 - 150 | ~125 (q) |
| 4-Trifluoroaniline | 114 - 152 | ~126 (q) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. "q" denotes a quartet.
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of the fluorine nuclei. The chemical shift of the -CF₃ group is a key differentiator for the three isomers.
| Isomer | ¹⁹F Chemical Shift (δ, ppm) |
| 2-Trifluoroaniline | ~ -62 |
| 3-Trifluoroaniline | ~ -63 |
| 4-Trifluoroaniline | ~ -61 |
Note: Chemical shifts are typically referenced to an external standard like CFCl₃ (δ = 0 ppm) and can vary with the solvent.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The positions and intensities of absorption bands in the IR spectrum are characteristic of specific functional groups and the overall molecular structure. The primary differences among the trifluoroaniline isomers are observed in the N-H stretching region and the C-F stretching region, as well as in the fingerprint region which contains complex vibrations unique to each molecule.
| Isomer | N-H Stretching (cm⁻¹) | C-F Stretching (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| 2-Trifluoroaniline | ~3400, ~3300 (two bands) | ~1320, ~1150, ~1110 | ~750 |
| 3-Trifluoroaniline | ~3450, ~3370 (two bands) | ~1330, ~1160, ~1120 | ~870, ~780 |
| 4-Trifluoroaniline | ~3480, ~3390 (two bands) | ~1325, ~1170, ~1110 | ~830 |
Note: Wavenumbers are approximate.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the electronic effects of the substituents.
| Isomer | λmax (nm) | Solvent |
| 2-Trifluoroaniline | ~235, ~280 | Ethanol |
| 3-Trifluoroaniline | ~240, ~290 | Ethanol |
| 4-Trifluoroaniline | ~235, ~295 | Ethanol |
Note: λmax values are approximate and can be influenced by the solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The molecular ion peak (M⁺) confirms the molecular weight (161.12 g/mol for trifluoroaniline). The fragmentation patterns are key to distinguishing the isomers, as the position of the -CF₃ group influences the stability of the resulting fragments. Under electron ionization (EI), a common fragmentation pathway involves the loss of the trifluoromethyl radical (•CF₃), leading to a significant fragment at m/z 92. The relative intensities of the molecular ion and fragment ions can differ between the isomers.
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| 2-Trifluoroaniline | 161 | 142 ([M-F]⁺), 114, 92 ([M-CF₃]⁺) |
| 3-Trifluoroaniline | 161 | 142 ([M-F]⁺), 114, 92 ([M-CF₃]⁺) |
| 4-Trifluoroaniline | 161 | 142 ([M-F]⁺), 114, 92 ([M-CF₃]⁺) |
While the major fragment ions are often the same, the relative abundance of these ions can provide clues to the isomer's identity. For instance, ortho effects in 2-trifluoroaniline can sometimes lead to unique fragmentation pathways or different relative intensities compared to the meta and para isomers[1].
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. Below are general protocols for the techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the trifluoroaniline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is 0-12 ppm.
-
¹³C NMR: Use proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C. Typical spectral width is 0-200 ppm.
-
¹⁹F NMR: A dedicated fluorine probe or a broadband probe is used. The spectrum is typically acquired without proton decoupling to observe H-F couplings. The chemical shifts are referenced to an external standard (e.g., CFCl₃).
FTIR Spectroscopy
-
Sample Preparation: For liquid samples like the trifluoroaniline isomers, the Attenuated Total Reflectance (ATR) technique is convenient. A small drop of the neat liquid is placed directly on the ATR crystal (e.g., diamond or zinc selenide)[2][3]. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or salt plates should be recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the trifluoroaniline isomer in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the spectrum over a range of wavelengths (e.g., 200-400 nm) using a quartz cuvette. The solvent is used as a reference.
Mass Spectrometry
-
Sample Introduction: For volatile compounds like trifluoroaniline, Gas Chromatography (GC) is commonly used for sample introduction, which also serves to separate the isomers if they are in a mixture.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions[4][5][6].
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their m/z ratio.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of trifluoroaniline positional isomers.
Caption: Workflow for trifluoroaniline isomer differentiation.
This guide provides a foundational understanding of the spectroscopic differences between the positional isomers of trifluoroaniline. For definitive identification, it is always recommended to compare the spectra of an unknown sample with those of authentic reference standards under identical experimental conditions.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. mt.com [mt.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. What are the common ionization methods for GC/MS [scioninstruments.com]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
Purity Validation of 6-Bromo-2,3,4-trifluoroaniline: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. 6-Bromo-2,3,4-trifluoroaniline is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is essential to control the impurity profile of the final drug product, which directly impacts its safety and efficacy.[1][2] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of this intermediate.
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)
HPLC is widely regarded as a gold standard for purity analysis in the pharmaceutical industry due to its high precision, versatility, and reproducibility.[2][3] It is particularly effective for separating complex mixtures of non-volatile and thermally unstable compounds, making it ideal for analyzing substituted anilines and their potential process-related impurities.[2][4]
Detailed Experimental Protocol: HPLC-UV
This protocol outlines a standard reverse-phase HPLC method for determining the purity of this compound and quantifying its impurities.
1. Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade Acetonitrile (ACN) and water.
-
Formic acid (or another suitable modifier).
-
This compound reference standard and sample for testing.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Column Temperature: 30°C[6]
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and water.
4. Analysis and Calculation:
-
Inject the blank (diluent), followed by the standard solution six times to check for system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Identify the main peak corresponding to this compound.
-
Calculate the percentage of each impurity using the area normalization method:
-
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%
-
-
For known impurities, calculate the amount using the response factor relative to the main analyte.
Workflow for HPLC Purity Validation
Caption: HPLC purity validation workflow from sample preparation to final report.
Alternative Analytical Methods
While HPLC is a robust primary method, other techniques offer unique advantages and can be used for orthogonal validation.
Gas Chromatography (GC)
GC is an excellent technique for separating and analyzing volatile and thermally stable compounds.[3] It is particularly useful for identifying residual solvents or volatile impurities that may not be well-retained in a reverse-phase HPLC system. When coupled with a Mass Spectrometer (GC-MS), it provides powerful identification capabilities for unknown impurities.[7][8] For halogenated anilines, GC-MS can offer high sensitivity and structural information on by-products from the synthesis process.[7]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling highly accurate quantification.[11][12] A sample of the analyte is weighed accurately along with a certified internal standard of known purity, and the purity of the analyte is calculated by comparing the integrals of specific, well-resolved signals from both compounds.[10][13] The presence of both ¹H and ¹⁹F nuclei in this compound makes ¹H and ¹⁹F qNMR powerful and complementary techniques for an unambiguous purity assessment.
Comparison of Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, identification, or screening for specific types of impurities.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Precision | Excellent (<1% RSD typical) | Excellent (<2% RSD typical) | Superior (<0.5% RSD achievable)[13] |
| Accuracy | High (dependent on reference standard purity) | High (dependent on reference standard purity) | Very High (Primary method, less dependent on analyte standard)[9] |
| Sensitivity (LOD/LOQ) | High (ng range)[6] | Very High (pg-fg range), especially with MS.[7] | Moderate (µg-mg range)[9] |
| Throughput | High (with autosampler) | High (with autosampler) | Low to Medium |
| Information Provided | Quantitative purity, impurity profile, retention time. | Quantitative purity, impurity identification (MS), residual solvents.[3] | Absolute quantitative purity, structural confirmation.[9][11] |
| Key Advantage | Versatility for a wide range of compounds; established method in pharma.[2][3] | Excellent for volatile impurities and structural elucidation via MS. | Does not require an identical reference standard for quantification.[13] |
| Key Limitation | Requires a pure reference standard for accurate quantification. | Sample must be volatile and thermally stable; may require derivatization. | Lower sensitivity than chromatographic methods; higher equipment cost. |
Conclusion
For routine purity validation of This compound , HPLC remains the method of choice due to its balance of precision, sensitivity, and high throughput, making it ideal for quality control environments. GC-MS serves as a vital orthogonal technique, especially for identifying volatile impurities and for in-depth structural elucidation of unknown peaks observed in HPLC. qNMR offers the highest accuracy for purity assignment and is invaluable for certifying reference standards or for analyses where a specific standard is unavailable. A comprehensive purity validation strategy should leverage HPLC as the primary workhorse, complemented by GC-MS and qNMR for orthogonal verification and deeper investigation as needed.
References
- 1. rroij.com [rroij.com]
- 2. biomedres.us [biomedres.us]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. emerypharma.com [emerypharma.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For pharmaceutical and materials science applications, the coupling of halogenated anilines is of particular importance, as the resulting arylated aniline motifs are prevalent in a vast array of bioactive molecules and advanced materials. The choice of palladium catalyst is critical to the success of these transformations, influencing reaction rates, yields, and substrate scope. This guide provides a comparative analysis of prominent palladium catalysts for the Suzuki coupling of chloro, bromo, and iodoanilines, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance of Palladium Catalysts: A Tabulated Comparison
The efficacy of a palladium catalyst in the Suzuki coupling of halogenated anilines is dependent on a multitude of factors, including the nature of the halogen, the steric and electronic properties of the aniline and boronic acid, and the reaction conditions. The following tables summarize the performance of several state-of-the-art palladium catalysts in the coupling of a model substrate, 4-haloaniline, with phenylboronic acid.
| Catalyst | Halogenated Aniline | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| [PdCl(N,ODipp)(PPh3)] | 4-Bromoaniline | Phenylboronic acid | Na2CO3 | Methanol/Water (3:1) | 60 | 24 | 87 | 1 | [1] |
| XPhos Pd G2 | 7-chloro-1H-pyrrolo[2,3-c]pyridine* | Phenylboronic acid | K3PO4 | Dioxane/Water | 100 (MW) | 0.5 | 92 | Not Specified | [2][3][4] |
| CataCXium® A Pd G3 | 2-Bromoaniline derivative | Benzylboronic acid pinacol ester | Cs2CO3 | 2-MeTHF | 80 | Not Specified | 91 | 10 |
*Note: While not a simple haloaniline, this substrate contains a chloro-substituted heterocyclic amine, demonstrating the catalyst's utility for related structures.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of Suzuki coupling reactions. Below are representative procedures for the catalysts discussed.
General Procedure for Suzuki Coupling with [PdCl(N,ODipp)(PPh3)]
A 100 mL round-bottomed flask is charged with 4-bromoaniline (0.5 mmol, 1 eq.), phenylboronic acid (0.754 mmol, 1.5 eq.), sodium carbonate (1.005 mmol, 2 eq.), and [PdCl(N,ODipp)(PPh3)] (0.005 mmol, 1 mol%). A 3:1 mixture of methanol and water (10 mL) is added, and the reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, water (10 mL) and diethyl ether (10 mL) are added. The organic phase is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[1]
General Procedure for Microwave-Assisted Suzuki Coupling with XPhos Pd G2
In a microwave vial, 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the corresponding arylboronic acid (1.5 eq), and potassium phosphate (2.5 eq) are combined. The palladium precatalyst, XPhos Pd G2, is added, followed by the solvent system (e.g., dioxane/water). The vial is sealed and subjected to microwave irradiation at 100 °C for 30 minutes. After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with water. The organic layer is dried, concentrated, and the residue is purified by chromatography to afford the desired product.[2][3][4]
General Procedure for Suzuki Coupling with CataCXium® A Pd G3
To a reaction vessel is added the bromoaniline substrate (1.0 eq), the boronic acid pinacol ester (1.5 eq), cesium carbonate (2.0 eq), and CataCXium® A Pd G3 (10 mol%). Anhydrous 2-methyltetrahydrofuran (2-MeTHF) is added as the solvent. The mixture is heated to 80 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The product is then purified by flash chromatography.
Visualizing the Suzuki Coupling Process
To better understand the experimental and mechanistic aspects of the Suzuki coupling reaction, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate palladium catalyst is paramount for the successful Suzuki coupling of halogenated anilines. Modern precatalysts, such as XPhos Pd G2 and CataCXium® A Pd G3, demonstrate high activity for challenging substrates, including electron-rich and sterically hindered anilines, as well as the less reactive aryl chlorides. The choice of catalyst, ligand, base, and solvent must be carefully considered and optimized for each specific substrate combination to achieve maximal yields and reaction efficiency. The data and protocols presented in this guide serve as a valuable starting point for researchers in the field of organic synthesis and drug development.
References
A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison
For researchers, scientists, and professionals in drug development, the precise installation of a bromine atom onto an aromatic ring is a critical transformation. The regioselectivity of this reaction—the ability to direct bromine to a specific position—is paramount for the synthesis of complex molecules and pharmaceutical intermediates. This guide provides an objective comparison of various experimental methods for the regioselective bromination of common aromatic substrates, supported by experimental data and detailed protocols.
The electrophilic aromatic substitution of bromine is a cornerstone of organic synthesis. However, predicting and controlling the site of bromination can be challenging, particularly in complex molecules with multiple potential reaction sites. This guide delves into the experimental validation of regioselectivity for the bromination of phenols, anilines, and acetanilides, offering a comparative analysis of different brominating agents and reaction conditions.
Factors Influencing Regioselectivity
The regiochemical outcome of an electrophilic aromatic bromination is primarily governed by the electronic and steric properties of the substituents already present on the aromatic ring. Electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH2), and alkoxy (-OR) groups are activating and direct the incoming electrophile to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) are deactivating and direct the incoming electrophile to the meta position. Steric hindrance can also play a significant role, with bulky substituents favoring substitution at the less hindered position.
Caption: Key factors influencing the regioselectivity of electrophilic aromatic bromination.
Comparison of Brominating Agents for Phenols
Phenols are highly activated substrates that readily undergo bromination. The primary challenge is often achieving mono-substitution and controlling the ortho/para selectivity.
| Brominating Agent/System | Substrate | Solvent | Temp. (°C) | Major Product | Yield (%) | o:p Ratio | Reference |
| KBr/ZnAl–BrO3−–LDHs | Phenol | AcOH | RT | p-Bromophenol | 95 | - | [1] |
| KBr/ZnAl–BrO3−–LDHs | 4-Methylphenol | AcOH | RT | 2-Bromo-4-methylphenol | 92 | - | [1] |
| TMSBr/(4‐ClC6H4)2SO | Phenol | MeCN | RT | p-Bromophenol | 99 | 1:99 | [2] |
| PIDA/AlBr3 | Phenol | CH2Cl2 | 0 | p-Bromophenol | 85 | - | [3] |
| PIDA/AlBr3 | 2,6-di-tert-butylphenol | CH2Cl2 | 0 | 4-Bromo-2,6-di-tert-butylphenol | 62 | - | [3] |
Key Findings:
-
The KBr/ZnAl–BrO3−–LDHs system demonstrates excellent para-selectivity for the monobromination of phenols.[1]
-
The combination of TMSBr with a bulky sulfoxide provides exceptional para-selectivity, achieving a 99:1 ratio of para to ortho product.[2]
-
The PIDA/AlBr3 system is another effective reagent for the para-selective bromination of phenols, even with sterically hindered substrates.[3]
Comparison of Brominating Agents for Anilines and Acetanilides
Anilines are also highly activated, but their tendency to oxidize can complicate bromination reactions. Acetanilides, with their less activating and more sterically hindered acetamido group, offer a means to control the reaction and enhance para-selectivity.
| Brominating Agent/System | Substrate | Solvent | Temp. (°C) | Major Product | Yield (%) | o:p Ratio | Reference |
| CuBr2 | Aniline | [hmim]Br | RT | p-Bromoaniline | 98 | High p-selectivity | [4] |
| NaBr/Na2S2O8/CuSO4·5H2O | 2-Nitroaniline | CH3CN/H2O | 7-25 | 4-Bromo-2-nitroaniline | 95 | High p-selectivity | [5] |
| NBS | m-Anisidine | Dioxane | RT | 4-Bromo-3-methoxyaniline | 95 | - | [6] |
| NBS | m-Anisidine | DMSO | RT | 2-Bromo-5-methoxyaniline & 4-Bromo-5-methoxyaniline | - | Mixture | [6] |
| Br2/AcOH | Acetanilide | Acetic Acid | RT | p-Bromoacetanilide | - | Predominantly para | [7] |
| KBrO3/HBr | Acetanilide | - | - | 4-Bromoacetanilide | 96 | High p-selectivity | [7] |
Key Findings:
-
Copper-catalyzed methods, such as using CuBr2 in an ionic liquid or a NaBr/Na2S2O8 system, provide high yields and excellent para-selectivity for the bromination of anilines.[4][5]
-
The regioselectivity of NBS bromination of substituted anilines can be highly dependent on the solvent. For instance, the bromination of m-anisidine yields predominantly the 4-bromo product in dioxane, while a mixture of isomers is obtained in DMSO.[6]
-
The bromination of acetanilide with molecular bromine in acetic acid is a classic method that favors the para product due to the steric bulk of the acetamido group.[7] The in-situ generation of bromine from KBrO3 and HBr also provides high yields of the p-bromoacetanilide.[7]
Experimental Protocols
General Workflow for Regioselective Bromination
The following diagram outlines a typical experimental workflow for the regioselective bromination of an aromatic compound.
Caption: A generalized workflow for the experimental validation of regioselective bromination.
Protocol 1: Para-Selective Monobromination of Phenol using KBr and ZnAl–BrO3−–LDHs[1]
-
Preparation of the Catalyst: The ZnAl–BrO3−–LDHs catalyst is prepared according to literature procedures.
-
Reaction Setup: To a solution of phenol (1 mmol) in acetic acid (5 mL), add ZnAl–BrO3−–LDHs (0.25 mmol) and potassium bromide (1.2 mmol).
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired p-bromophenol.
Protocol 2: Para-Selective Bromination of Aniline using CuBr2 in an Ionic Liquid[4]
-
Reaction Setup: In a reaction vessel, combine aniline (100 mmol), CuBr2 (3 equiv.), and the ionic liquid 1-hexyl-3-methylimidazolium bromide ([hmim]Br).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Following the completion of the reaction, the product can be isolated by extraction. The ionic liquid can potentially be recycled.
Protocol 3: Bromination of Acetanilide using Bromine in Acetic Acid[7]
-
Reaction Setup: Dissolve acetanilide in glacial acetic acid in a flask.
-
Reagent Addition: Slowly add a solution of bromine in glacial acetic acid to the acetanilide solution with stirring. The reaction is typically carried out at room temperature.
-
Reaction Execution: Continue stirring until the reaction is complete, which is often indicated by the disappearance of the bromine color.
-
Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Purification: Collect the crude p-bromoacetanilide by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Conclusion
The experimental validation of the regioselectivity of bromination is crucial for the development of robust and reliable synthetic methods. This guide has provided a comparative overview of various techniques for the bromination of phenols, anilines, and acetanilides, highlighting the influence of different reagents and reaction conditions on the regiochemical outcome. The provided data tables and experimental protocols serve as a valuable resource for researchers in selecting the optimal conditions for their specific synthetic targets. The choice of brominating agent and reaction conditions can be tailored to achieve high yields and excellent regioselectivity, thereby enabling the efficient synthesis of valuable brominated aromatic compounds.
References
- 1. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 3. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. scribd.com [scribd.com]
Unveiling the Antimicrobial Potential of Trifluoro-Aniline Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a comparative analysis of the antimicrobial activity of various trifluoro-aniline derivatives, supported by experimental data, to aid in the discovery and development of new therapeutic agents. Trifluoro-aniline derivatives have emerged as a promising class of compounds with significant antibacterial and antibiofilm properties.[1][2]
Comparative Antimicrobial Activity
The antimicrobial efficacy of trifluoro-aniline derivatives has been evaluated against a range of pathogenic bacteria, including both Gram-negative and Gram-positive species. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for comparison.
A study on the antimicrobial effects of aniline derivatives against Vibrio species highlighted two potent trifluoro-aniline compounds: 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA).[1][2] These compounds demonstrated significant activity against Vibrio parahaemolyticus and Vibrio harveyi.[1][2]
Furthermore, research into pyrazole derivatives incorporating a trifluoromethylphenyl moiety has revealed strong activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains.[3][4] The substitution pattern on the aniline ring plays a crucial role in the observed antimicrobial potency.[3][4]
Below is a summary of the MIC values for selected trifluoro-aniline derivatives against various bacterial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [1][2] |
| Vibrio harveyi | 100 | [1] | |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [1][2] |
| Vibrio harveyi | 50 | [1] | |
| Trifluoromethyl-substituted pyrazole derivative (13) | MRSA | 3.12 | [3] |
| Dichloro-aniline substituted pyrazole derivative (18) | S. aureus strains | 0.78-1.56 | [3] |
| Bromo and trifluoromethyl substituted pyrazole derivative (25) | S. aureus strains | 0.78 | [3] |
| S. epidermidis | 1.56 | [3] | |
| E. faecium | 0.78 | [3] | |
| 4-Bromo-3-chloro-aniline-substituted pyrazole derivative (21) | S. aureus (including MRSA) | 0.5 | [4] |
| Enterococcus strains | 1 | [4] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing.[5] The following is a generalized protocol for the broth microdilution method, a common technique for MIC determination.
Determination of Minimum Inhibitory Concentration (MIC)
1. Preparation of Bacterial Inoculum:
- A single colony of the test bacterium is inoculated into a sterile growth medium (e.g., Mueller-Hinton Broth).
- The culture is incubated overnight at a specified temperature (e.g., 37°C).
- The overnight culture is diluted to a standardized concentration, typically corresponding to a specific optical density (e.g., OD600 of 0.08-0.1), which is approximately 1-2 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the trifluoro-aniline derivative is prepared in a suitable solvent (e.g., DMSO).
- A series of two-fold dilutions of the compound is prepared in the growth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
- Positive (no antimicrobial agent) and negative (no bacteria) control wells are included.
- The microtiter plate is incubated for 16-24 hours at 37°C.
4. Determination of MIC:
- After incubation, the plate is visually inspected for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[6]
Visualizing Experimental Workflows and Biological Pathways
To better illustrate the processes and potential mechanisms involved in the antimicrobial activity of trifluoro-aniline derivatives, the following diagrams have been generated using Graphviz.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Some studies suggest that halogenated aniline derivatives may exert their antimicrobial effects by inhibiting adenylate cyclase activity.[7] The following diagram illustrates a hypothetical signaling pathway that could be disrupted by these compounds.
Caption: Hypothetical inhibition of a bacterial signaling pathway.
Mechanism of Action
Beyond the inhibition of specific enzymes, some trifluoro-aniline derivatives have been shown to cause noticeable destruction to the bacterial cell membrane.[1][2][8] For instance, at a concentration of 100 µg/mL, ACNBF and ITFMA exhibited bactericidal activity against V. parahaemolyticus within 30 minutes.[1][2] These compounds also effectively suppressed biofilm formation and reduced various virulence factors such as motility, protease activity, hemolysis, and indole production.[1][2] This multi-faceted mechanism of action, targeting both planktonic cells and biofilms, makes these compounds promising candidates for further development.[3]
References
- 1. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. litfl.com [litfl.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Versatility of Bromo-Trifluoroanilines: A Comparative Guide to Their Applications
For researchers, scientists, and drug development professionals, bromo-trifluoroanilines represent a critical class of building blocks in the synthesis of a wide array of functional molecules. Their unique combination of a bromine atom and a trifluoromethyl group imparts desirable physicochemical properties, leading to enhanced performance in medicinal chemistry, agrochemicals, and materials science. This guide provides an objective comparison of bromo-trifluoroaniline applications, supported by experimental data, detailed protocols, and visual pathway diagrams.
Medicinal Chemistry: Targeting Kinase Signaling in Cancer
Bromo-trifluoroanilines are key structural motifs in the development of potent kinase inhibitors for cancer therapy. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a site for further chemical modification.
A notable example is the kinase inhibitor Nilotinib, used to treat chronic myelogenous leukemia (CML). A comparative study of Nilotinib and its analogues, where the trifluoromethyl group on the aniline ring was replaced with other substituents, highlights the importance of this moiety for its activity against the Abl kinase.
| Compound | Substituent (R) | Abl IC50 (nM) | Kit IC50 (nM) | Kd for Abl (nM) | Kd for Flt3 (nM) |
| Nilotinib | CF3 | < 2.5 | > 1000 | 20 | 430 |
| Analogue 2a | H | 2953 | > 1000 | 2300 | 460 |
| Analogue 2b | F | 750 | > 1000 | 1100 | 22 |
| Analogue 2c | CH3 | 135.8 | 768.4 | 160 | 450 |
Data sourced from a study on the synthesis and biological evaluation of Nilotinib analogues.[1]
The data clearly demonstrates that the trifluoromethyl group in Nilotinib is crucial for its high potency against Abl kinase.[1] While the fluorine-substituted analogue (2b) showed a remarkable increase in affinity for the Flt3 kinase, its activity against the primary target, Abl, was significantly lower than Nilotinib.[1]
Signaling Pathways
Bromo-trifluoroaniline-containing kinase inhibitors often target critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and Aurora kinase pathways.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of bromo-trifluoroaniline derivatives.
Caption: Inhibition of Aurora A kinase, a key regulator of mitosis, by bromo-trifluoroaniline compounds.
Experimental Protocols
Synthesis of 4-Amino-3-bromobenzotrifluoride (a bromo-trifluoroaniline isomer):
A common synthetic route involves the bromination of 3-aminobenzotrifluoride.
-
Materials: 3-Aminobenzotrifluoride, N-Bromosuccinimide (NBS), Dimethylformamide (DMF), Ethyl acetate, Brine, Sodium sulfate.
-
Procedure:
-
Dissolve 3-aminobenzotrifluoride in DMF.
-
Add a solution of NBS in DMF dropwise to the aniline solution at room temperature.
-
Stir the reaction mixture for 3 hours.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic phase with sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
Agrochemicals: Development of Potent Herbicides and Insecticides
Bromo-trifluoroanilines serve as essential intermediates in the synthesis of modern agrochemicals, contributing to enhanced efficacy and target specificity.
The insecticide broflanilide is a prime example. Its synthesis utilizes a bromo-trifluoroaniline derivative. Broflanilide acts as a potent GABA-gated chloride channel allosteric modulator, leading to hyperexcitation and death of the target pests.[2]
In the realm of herbicides, novel pyridazinone derivatives containing a trifluoro-m-tolyl moiety (derived from a corresponding aniline) have shown significant herbicidal activity. A comparative study of these derivatives against commercial herbicides provides valuable insights.
| Compound | Application Rate (g/ha) | Inhibition of Barnyard Grass (%) | Inhibition of Rape (%) |
| 5a (pyridazinone derivative) | 300 | 85 | 90 |
| 5f (pyridazinone derivative) | 300 | 70 | 80 |
| Commercial Herbicide A | 300 | 95 | 92 |
| Commercial Herbicide B | 300 | 88 | 85 |
Data adapted from a study on the synthesis and herbicidal activity of novel α,α,α-trifluoro-m-tolyl pyridazinone derivatives.[3]
The results indicate that the synthesized compounds exhibit herbicidal efficacy comparable to that of existing commercial products.[3]
Experimental Workflow
Caption: General workflow for the synthesis of agrochemicals from bromo-trifluoroaniline precursors.
Materials Science: Enhancing Polymer Properties
In materials science, the incorporation of bromo-trifluoroaniline units into polymer chains can significantly alter their thermal and electrical properties. A comparative study of poly(aniline-co-m-bromoaniline) with polyaniline (PA) and other halogenated aniline copolymers reveals these effects.
| Polymer | Decomposition Temperature (°C) | Electrical Conductivity (S/cm) |
| Polyaniline (PA) | ~350 | 1.2 x 10⁻² |
| Poly(aniline-co-m-bromoaniline) | ~400 | 5.6 x 10⁻⁴ |
| Poly(aniline-co-o-fluoroaniline) | ~380 | 2.1 x 10⁻⁵ |
Data from a comparative study of the physical properties of halogenated polyanilines.[4][5]
The introduction of the bromine atom onto the aniline ring in the copolymer leads to a notable increase in thermal stability compared to the parent polyaniline.[5] However, it also results in a decrease in electrical conductivity, likely due to steric hindrance and altered electronic effects.[5]
Experimental Protocols
Chemical Oxidative Polymerization of Aniline and m-Bromoaniline:
-
Materials: Aniline, m-Bromoaniline, Ammonium persulfate, Hydrochloric acid.
-
Procedure:
-
Prepare a solution of aniline and m-bromoaniline in 1M HCl.
-
Cool the monomer solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of ammonium persulfate to the monomer solution with constant stirring.
-
Continue the polymerization for 24 hours at 0-5 °C.
-
Filter the resulting polymer precipitate, wash with 1M HCl and then with methanol to remove oligomers and unreacted monomers.
-
Dry the polymer product under vacuum at 60 °C.
-
References
- 1. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
cross-reactivity studies of 6-Bromo-2,3,4-trifluoroaniline in different coupling reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halogenated anilines are pivotal building blocks for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. Among these, 6-Bromo-2,3,4-trifluoroaniline stands out as a versatile intermediate due to the presence of both a reactive bromine atom and multiple fluorine substituents, which can significantly influence molecular properties. This guide provides an objective comparison of the performance of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The reactivity of this compound is compared with that of an alternative polyfluorinated aniline, 4-bromo-2,3,5,6-tetrafluoroaniline, supported by experimental data from analogous reactions found in the literature.
Executive Summary
This compound demonstrates versatile reactivity in palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position serves as a primary reactive site for carbon-carbon and carbon-nitrogen bond formation. While specific quantitative data for this compound in all three major coupling reactions is not extensively documented in readily available literature, this guide compiles and compares expected performance based on analogous fluorinated compounds. This allows for an informed selection of reaction conditions and prediction of outcomes in synthetic campaigns.
Comparison of Cross-Coupling Performance
The following tables summarize the expected performance of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. For comparative purposes, data for the analogous compound 4-bromo-2,3,5,6-tetrafluoroaniline is included where available, to highlight the influence of the fluorine substitution pattern on reactivity.
Table 1: Suzuki-Miyaura Coupling of Bromo-fluoroanilines with Phenylboronic Acid (Illustrative)
| Entry | Bromo-fluoroaniline | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Expected High |
| 2 | 4-Bromo-2,3,5,6-tetrafluoroaniline | Pd(PPh₃)₄ / P(t-Bu)₃ | CsF / Ag₂O | THF | 60 | 12 | 92[1] |
Note: The yield for this compound is an expectation based on the general reactivity of similar substrates. Specific experimental data was not found in the searched literature.
Table 2: Buchwald-Hartwig Amination of Bromo-fluoroanilines with Morpholine
| Entry | Bromo-fluoroaniline Derivative | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Aryl)-6-bromo-4-(trifluoromethyl)quinoline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 60-88[2] |
| 2 | 4-Bromo-N,N-dimethylaniline | Pd/NHC complex | tBuOK | Toluene | 85 | - | Optimized[3] |
Note: Entry 1 describes the reaction of a structurally similar bromo-quinoline derivative, providing a strong indication of the expected high reactivity of the C-Br bond in this compound under Buchwald-Hartwig conditions.
Table 3: Sonogashira Coupling of Bromo-fluoroanilines with Phenylacetylene (Illustrative)
| Entry | Bromo-fluoroaniline | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | 16 | Expected High |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | 16 | 92 |
Note: The yield for this compound is an expectation based on the high yields observed for a similar electron-deficient substrate (Entry 2).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can serve as a starting point for the development of specific synthetic procedures.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the bromo-fluoroaniline (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., Nitrogen or Argon) at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried reaction vessel is charged with the bromo-fluoroaniline derivative (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.4 mmol). The vessel is sealed, removed from the glovebox, and a solvent (e.g., toluene, 5 mL) is added via syringe. The reaction mixture is then heated to the specified temperature for the indicated time. After cooling, the mixture is diluted with a suitable solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography.
General Procedure for Sonogashira Coupling
To a solution of the bromo-fluoroaniline (1.0 mmol) and a terminal alkyne (1.1 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2.0 mmol) are added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the discussed chemical transformations, the following diagrams illustrate the general catalytic cycles and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
References
Stability Showdown: Fluorinated vs. Non-Fluorinated Aniline Intermediates in Drug Development
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance stability and optimize pharmacokinetic profiles is paramount. Among the various chemical modifications, fluorination has emerged as a powerful tool. This guide provides a comparative analysis of the stability of fluorinated versus non-fluorinated aniline intermediates, offering researchers, scientists, and drug development professionals a data-driven overview of their respective performance. Aniline and its derivatives are crucial building blocks in many pharmaceuticals, and understanding how fluorination impacts their stability is critical for developing more robust and effective drug candidates.
Enhanced Metabolic Stability of Fluorinated Anilines
The introduction of fluorine into the aniline ring significantly enhances metabolic stability, a critical factor in a drug's half-life and bioavailability.[1][2][3][4] This increased stability is primarily attributed to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. The C-F bond is more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism in the liver.[5]
For instance, the microsomal metabolism of fluoroanilines demonstrates that while hydroxylation is a common metabolic pathway for both fluorinated and non-fluorinated anilines, the position of the fluorine atom can direct the metabolism and, in some cases, block sites that are otherwise susceptible to oxidation.[3] Studies on the metabolism of 4-fluoroaniline have shown that para-hydroxylation leads to defluorination, indicating a metabolic liability at that position. Conversely, 2-fluoroaniline and 3-fluoroaniline are preferentially hydroxylated at the para-position, away from the fluorine atom, which can lead to different metabolic profiles compared to aniline itself.[3]
Physicochemical Properties Influencing Stability
Beyond metabolic stability, fluorination also modulates the physicochemical properties of aniline intermediates, which in turn affects their chemical stability, membrane permeability, and target binding affinity.[1][2] The high electronegativity of fluorine can lower the pKa of the aniline's amino group, making it less basic. This can be advantageous for reducing off-target interactions and improving oral absorption.
| Compound | pKa | LogP |
| Aniline | 4.60 | 0.90 |
| 2-Fluoroaniline | 3.20 | 1.15 |
| 3-Fluoroaniline | 3.51 | 1.15 |
| 4-Fluoroaniline | 4.65 | 1.15 |
Data sourced from various online chemical databases.
The table above illustrates the impact of fluorination on the pKa and lipophilicity (LogP) of aniline. The decrease in pKa for 2- and 3-fluoroaniline indicates a reduction in the basicity of the amino group. The increase in LogP for the fluorinated analogs suggests increased lipophilicity, which can influence membrane permeability and interactions with hydrophobic pockets of target proteins.
Experimental Protocols
To provide a clear understanding of how the stability of these intermediates is assessed, below are detailed methodologies for key experiments.
Microsomal Stability Assay
This in vitro assay is a standard method for evaluating the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.
1. Materials and Reagents:
-
Test compounds (Aniline, 2-Fluoroaniline, 3-Fluoroaniline, 4-Fluoroaniline)
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately stop the reaction in the collected aliquots by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg of microsomal protein/mL).
Chemical Stability under Oxidative Stress
This assay evaluates the susceptibility of a compound to degradation under conditions that mimic oxidative stress.
1. Materials and Reagents:
-
Test compounds
-
Phosphate buffer (pH 7.4)
-
Oxidizing agent (e.g., hydrogen peroxide with a catalyst like Fe-EDTA - Fenton's reagent)
-
Quenching solution (e.g., catalase)
-
HPLC or LC-MS/MS system for analysis
2. Procedure:
-
Reaction Setup: Dissolve the test compound in the phosphate buffer.
-
Initiation of Oxidation: Add the oxidizing agent to the solution containing the test compound.
-
Time-Point Sampling: At various time points, take aliquots of the reaction mixture.
-
Reaction Quenching: Stop the oxidation reaction by adding a quenching solution.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the remaining parent compound.
3. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
Compare the degradation profiles of the fluorinated and non-fluorinated anilines to assess their relative stability under oxidative stress.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a simplified metabolic pathway and the experimental workflow for the microsomal stability assay.
Caption: Simplified metabolic pathways of aniline and 4-fluoroaniline.
Caption: Workflow for the microsomal stability assay.
Conclusion
The strategic incorporation of fluorine into aniline intermediates offers a clear advantage in terms of enhancing metabolic stability, a cornerstone of modern drug design.[1][2][4] This enhanced stability, stemming from the robust C-F bond, often translates to improved pharmacokinetic profiles. However, the effects of fluorination are not universally beneficial and are highly dependent on the position of the fluorine atom and the overall molecular context. A thorough understanding of the altered physicochemical properties and metabolic pathways is crucial for leveraging the full potential of fluorination. The experimental protocols provided herein serve as a foundation for researchers to quantitatively assess the stability of their compounds and make informed decisions in the drug development process.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Microsomal metabolism of fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for establishing standards for 6-Bromo-2,3,4-trifluoroaniline and its related compounds. In the development of pharmaceuticals and other high-purity chemical entities, rigorous analytical characterization is paramount to ensure safety, efficacy, and batch-to-batch consistency. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid researchers in selecting the most appropriate methods for their specific needs.
Introduction to this compound
This compound is a halogenated aromatic amine, a class of compounds that are important building blocks in organic synthesis.[1] The presence of both bromine and fluorine atoms imparts unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The primary route for its synthesis is the electrophilic bromination of 2,3,4-trifluoroaniline.[1] Understanding the analytical standards for this compound and its potential impurities is crucial for quality control and regulatory compliance.
Key Analytical Techniques for Characterization and Purity Assessment
The primary analytical techniques for the characterization and purity assessment of this compound and related halogenated anilines include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Typical Application |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity, excellent for identifying and quantifying volatile impurities. | Requires volatile and thermally stable analytes; derivatization may be necessary for some compounds. | Purity assessment, identification of volatile organic impurities. |
| HPLC-UV | Separation of compounds in a liquid mobile phase followed by UV absorbance detection. | Versatile for a wide range of compounds, non-destructive, well-established for purity determination. | Lower sensitivity compared to MS for unknown impurity identification; requires chromophores for detection. | Quantitative purity analysis, separation of non-volatile impurities and positional isomers. |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation, can be used for quantitative analysis (qNMR) without a reference standard of the analyte. | Lower sensitivity than chromatographic methods, complex spectra for mixtures. | Structural confirmation of the main component and impurities, determination of isomeric purity. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 122375-82-0 | C₆H₃BrF₃N | 225.99 | Not specified |
| 2,3,4-Trifluoroaniline | 3862-73-5 | C₆H₄F₃N | 147.10 | Not specified |
| 2-Bromo-4,6-difluoroaniline | 444-14-4 | C₆H₄BrF₂N | 208.00 | Not specified |
| 4-Bromo-2,6-dimethylaniline | 24596-19-8 | C₈H₁₀BrN | 200.08 | Beige to brown to purple powder or crystals[2] |
Table 2: Comparison of GC-MS and HPLC-UV for Purity Analysis of Halogenated Anilines
| Parameter | GC-MS | HPLC-UV |
| Typical Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase/Carrier Gas | Helium | Acetonitrile/Water gradient |
| Detector | Mass Spectrometer (Electron Ionization) | UV-Vis Diode Array Detector |
| LOD/LOQ | Generally lower (ng/mL to pg/mL range) | Higher (µg/mL to ng/mL range) |
| Impurity Identification | Excellent, based on mass spectra | Limited, based on retention time and UV spectra |
| Quantitative Accuracy | Good, requires internal standards for best results | Excellent with proper calibration |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity Analysis
This protocol is a general method that can be adapted for this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Purity Determination
This protocol provides a general framework for the HPLC analysis of this compound.
-
Instrumentation: HPLC system with a UV-Vis Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 95% A and 5% B.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Techniques: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and 2D correlation spectroscopy (COSY, HSQC, HMBC) as needed for full structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C and ¹⁹F NMR spectra, will confirm the structure of this compound and can be used to identify and quantify impurities. For example, the ¹H NMR spectrum of 2,4,6-trifluoroaniline in CDCl₃ shows signals around 6.6 ppm for the aromatic protons and 3.5 ppm for the amine protons.[3]
Mandatory Visualizations
Caption: Workflow for the analytical characterization of this compound.
Caption: Logical relationship for establishing an analytical standard.
Conclusion
The establishment of robust analytical standards for this compound requires a multi-faceted approach employing a combination of chromatographic and spectroscopic techniques. GC-MS is highly effective for the identification of volatile impurities, while HPLC-UV provides reliable quantitative data for purity assessment. NMR spectroscopy remains the gold standard for unequivocal structural confirmation. By utilizing the comparative data and detailed protocols in this guide, researchers and drug development professionals can confidently establish the necessary analytical standards for this important chemical intermediate, ensuring the quality and consistency of their materials.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-2,3,4-trifluoroaniline: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 6-Bromo-2,3,4-trifluoroaniline, a halogenated aromatic compound, is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. The information is based on established safety protocols for similar compounds, but it is imperative to consult the specific Safety Data Sheet (SDS) for this compound (CAS No. 122375-82-0) before handling or disposal.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specifications |
| Eye Protection | Chemical safety goggles or face shield (EN 166 compliant) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated containers.
Step 1: Chemical Waste Collection
-
Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container: Use a chemically resistant container (e.g., glass or polyethylene) that is in good condition and has a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "122375-82-0," and the appropriate hazard pictograms (e.g., harmful/irritant).
Step 2: Handling and Storage of Chemical Waste
-
Handling: Always wear the appropriate PPE when handling the waste. Avoid generating dust or aerosols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. The storage area should be away from incompatible materials.
Step 3: Disposal of Contaminated Materials
-
Empty Containers: "Empty" containers of this compound must be treated as hazardous waste as they will retain chemical residue.
-
Procedure for Containers:
-
Do not rinse the container and pour the residue down the drain.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste in the same container as the original chemical waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policies. Deface the original label before disposal.
-
-
Contaminated PPE: Dispose of grossly contaminated gloves, lab coats, or other disposable PPE as hazardous waste.
Step 4: Professional Waste Disposal
-
Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[1]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Bromo-2,3,4-trifluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Hazard Summary
Based on data for analogous compounds, 6-Bromo-2,3,4-trifluoroaniline is anticipated to be hazardous. Similar compounds cause skin, eye, and respiratory irritation.[1][2][3] Halogenated anilines can be toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6]
GHS Hazard Classifications for a Structurally Similar Compound (2-Bromo-3,4,6-trifluoroaniline):
| Hazard Class | Category |
| Skin Irritation | 2 |
| Serious Eye Irritation | 2 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |
| Source: PubChem CID 614898[1] |
Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment should be used when handling this compound.[4][5][7]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[7][8][9] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), a full-length lab coat, long pants, and closed-toe shoes. | Prevents skin contact, which can cause irritation and absorption of the toxic substance.[5][10] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator with appropriate cartridges should be used. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[7][8][11] |
Operational Plan: Step-by-Step Handling Procedure
All work with this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.[5] Ensure that an eyewash station and safety shower are readily accessible.[7][8]
Experimental Workflow:
References
- 1. 2-Bromo-3,4,6-trifluoroaniline | C6H3BrF3N | CID 614898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 11. capotchem.com [capotchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
